molecular formula C10H8INO B1305843 4-Iodo-5-methyl-3-phenylisoxazole CAS No. 31295-66-6

4-Iodo-5-methyl-3-phenylisoxazole

Cat. No.: B1305843
CAS No.: 31295-66-6
M. Wt: 285.08 g/mol
InChI Key: DDVPBKUHWSZYIP-UHFFFAOYSA-N
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Description

4-Iodo-5-methyl-3-phenylisoxazole is a useful research compound. Its molecular formula is C10H8INO and its molecular weight is 285.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-5-methyl-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVPBKUHWSZYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379845
Record name 4-Iodo-5-methyl-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31295-66-6
Record name 4-Iodo-5-methyl-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Iodo-5-methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Iodo-5-methyl-3-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, including experimental protocols, and outlines the analytical techniques used for its characterization, presenting key quantitative data in a structured format.

Introduction

This compound (CAS No. 31295-66-6) is a substituted isoxazole that holds potential as a versatile building block in the development of novel therapeutic agents and functional materials.[1] The presence of a reactive iodine atom at the 4-position of the isoxazole ring allows for further functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecular architectures.[1] Its applications are being explored in the design of anti-inflammatory and anti-cancer agents.[1]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of the precursor, 5-methyl-3-phenylisoxazole, followed by its regioselective iodination.

Step 1: Synthesis of 5-methyl-3-phenylisoxazole

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction. In this case, 5-methyl-3-phenylisoxazole can be synthesized from benzaldehyde oxime and ethyl acetoacetate.

Experimental Protocol:

A mixture of benzaldehyde oxime (1 equivalent), ethyl acetoacetate (1 to 2 equivalents), and a suitable dehydrating agent or catalyst in a solvent such as ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 5-methyl-3-phenylisoxazole.

Logical Workflow for the Synthesis of 5-methyl-3-phenylisoxazole

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Benzaldehyde Oxime Benzaldehyde Oxime Reaction Mixture Reaction Mixture Benzaldehyde Oxime->Reaction Mixture Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction Mixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Mixture Heat (Reflux) Heat (Reflux) Heat (Reflux)->Reaction Mixture Catalyst/Dehydrating Agent Catalyst/Dehydrating Agent Catalyst/Dehydrating Agent->Reaction Mixture TLC Monitoring TLC Monitoring Reaction Mixture->TLC Monitoring Cycloaddition Workup & Purification Workup & Purification TLC Monitoring->Workup & Purification Reaction Completion 5-methyl-3-phenylisoxazole 5-methyl-3-phenylisoxazole Workup & Purification->5-methyl-3-phenylisoxazole

Caption: Synthesis of the precursor, 5-methyl-3-phenylisoxazole.

Step 2: Iodination of 5-methyl-3-phenylisoxazole

The second step involves the electrophilic iodination of the synthesized 5-methyl-3-phenylisoxazole at the C4 position of the isoxazole ring. N-Iodosuccinimide (NIS) is a commonly used and effective reagent for this transformation, often in the presence of an acid catalyst.

Experimental Protocol:

To a solution of 5-methyl-3-phenylisoxazole (1 equivalent) in a suitable solvent such as acetonitrile or trifluoroacetic acid, N-Iodosuccinimide (1 to 1.2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred until TLC analysis indicates the complete consumption of the starting material. The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.

Workflow for the Iodination of 5-methyl-3-phenylisoxazole

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product 5-methyl-3-phenylisoxazole 5-methyl-3-phenylisoxazole Reaction Reaction 5-methyl-3-phenylisoxazole->Reaction N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS)->Reaction Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction Acid Catalyst (optional) Acid Catalyst (optional) Acid Catalyst (optional)->Reaction Room Temperature Room Temperature Room Temperature->Reaction Quenching & Extraction Quenching & Extraction Reaction->Quenching & Extraction Electrophilic Iodination Purification Purification Quenching & Extraction->Purification This compound This compound Purification->this compound

Caption: Synthesis of this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterValue
Molecular Formula C₁₀H₈INO
Molecular Weight 285.08 g/mol
CAS Number 31295-66-6
Appearance Solid
Melting Point (°C) Data not available in cited sources
¹H NMR (ppm) Predicted shifts: Phenyl protons (multiplet, ~7.4-7.8 ppm), Methyl protons (singlet, ~2.5 ppm)
¹³C NMR (ppm) Predicted shifts: Phenyl carbons, Isoxazole ring carbons (including C-I), Methyl carbon
IR (cm⁻¹) Predicted absorptions: Aromatic C-H stretch (~3100-3000), C=N stretch (~1600), C=C stretch (~1580, 1450), C-I stretch (~500-600)
Mass Spectrum (m/z) Expected molecular ion peak [M]⁺ at 285

Note: Specific experimental data for melting point and spectroscopic analyses were not available in the consulted literature. The provided NMR and IR data are based on predicted values for the structure.

Conclusion

This technical guide outlines a feasible synthetic route for this compound and provides a framework for its characterization. The methodologies described are based on established chemical principles for the synthesis of isoxazole derivatives and their subsequent halogenation. Further research is warranted to establish a detailed experimental record of its characterization data, which will be invaluable for its application in drug discovery and materials science.

References

physical and chemical properties of 4-Iodo-5-methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-5-methyl-3-phenylisoxazole is a halogenated heterocyclic compound that holds significant interest within the fields of medicinal chemistry, organic synthesis, and materials science. Its structural architecture, featuring a phenyl-substituted isoxazole ring with an iodine atom at the 4-position and a methyl group at the 5-position, provides a versatile scaffold for the development of novel molecules with diverse applications. The presence of the iodine atom is particularly noteworthy, as it serves as a valuable functional handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecular entities.[1]

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related isoxazole derivatives in drug discovery and materials science. While this compound is commercially available, detailed experimental data in the public domain is limited. This guide compiles the available information and highlights areas where further research is needed.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while basic identifiers are readily available, experimental data for properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
IUPAC Name 4-Iodo-5-methyl-3-phenyl-1,2-oxazole[2]
CAS Number 31295-66-6[3][4]
Molecular Formula C₁₀H₈INO[2][3][4]
Molecular Weight 285.08 g/mol [2][3][4]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Storage Conditions Store at 0-8°C[3]

Spectral Data

Table 2: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available

Table 3: ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Data not available

Table 4: IR Spectral Data

Wavenumber (cm⁻¹)Assignment
Data not available

Table 5: Mass Spectrometry Data

m/zFragmentation
Data not available

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the isoxazole ring and the C-I bond. The isoxazole moiety is a five-membered heterocycle known for its stability and participation in various chemical transformations.[3] The iodine atom at the 4-position is a key feature, making the molecule a suitable substrate for a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to a wide array of derivatives.[1]

The general reactivity of the isoxazole ring can be influenced by the nature of its substituents. The electron-withdrawing character of the isoxazole ring can affect the reactivity of the adjacent phenyl group.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available in the searched literature. However, a general synthetic strategy can be inferred from the synthesis of related iodo-isoxazoles. A plausible approach involves the synthesis of the 5-methyl-3-phenylisoxazole core, followed by iodination at the 4-position.

General Synthetic Workflow

The synthesis of this compound would likely proceed through a two-step process: the formation of the isoxazole ring followed by iodination.

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Iodination Precursors Precursors Cyclization Cyclization Precursors->Cyclization Reaction 5-methyl-3-phenylisoxazole 5-methyl-3-phenylisoxazole Cyclization->5-methyl-3-phenylisoxazole Product Reaction_Conditions Reaction_Conditions 5-methyl-3-phenylisoxazole->Reaction_Conditions Iodinating_Agent Iodinating_Agent Iodinating_Agent->Reaction_Conditions Addition This compound This compound Reaction_Conditions->this compound Final Product

Caption: General synthetic workflow for this compound.

Postulated Synthesis Protocol
  • Step 1: Synthesis of 5-methyl-3-phenylisoxazole: This can be achieved through various methods, a common one being the reaction of a β-diketone with hydroxylamine.

  • Step 2: Iodination of 5-methyl-3-phenylisoxazole: The synthesized isoxazole can then be subjected to electrophilic iodination at the 4-position. A common iodinating agent for such reactions is N-iodosuccinimide (NIS) in a suitable solvent.

Purification

Purification of the final product would likely involve standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

Analysis

The structure and purity of the synthesized this compound would be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the positions of the substituents.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Biological Activity and Potential Applications

While specific biological studies on this compound are not widely reported, the isoxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of isoxazoles have been reported to exhibit a broad range of activities, including anti-inflammatory, analgesic, and anticancer properties.[3]

The general applications of this compound include its use as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research.[1] The presence of the iodo group allows for its use in building molecular libraries for high-throughput screening in drug discovery programs.

Hypothetical Signaling Pathway Involvement

Given the reported anti-inflammatory and anticancer activities of some isoxazole derivatives, a hypothetical mechanism of action could involve the modulation of key signaling pathways implicated in these diseases. For instance, some small molecule inhibitors target protein kinases involved in cell proliferation and inflammation.

G This compound This compound Kinase_Target Kinase_Target This compound->Kinase_Target Inhibition Downstream_Signaling Downstream_Signaling Kinase_Target->Downstream_Signaling Phosphorylation Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response Inflammation_Proliferation Inflammation_Proliferation Cellular_Response->Inflammation_Proliferation Modulation of

Caption: Hypothetical signaling pathway modulation by an isoxazole derivative.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemists. While its basic chemical identity is established, there is a clear need for the scientific community to publish detailed experimental data, including its physicochemical properties, comprehensive spectral characterization, and specific biological activities. This guide serves as a starting point for researchers, summarizing the available information and providing a framework for future investigations into this promising molecule. The versatile reactivity offered by its structure suggests that this compound will continue to be a relevant compound in the pursuit of novel therapeutics and advanced materials.

References

In-Depth Technical Guide: 4-Iodo-5-methyl-3-phenylisoxazole (CAS Number: 31295-66-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and suppliers of 4-Iodo-5-methyl-3-phenylisoxazole, identified by CAS number 31295-66-6. This molecule is a notable intermediate in the synthesis of pharmacologically active compounds.[1][2]

Core Chemical Properties

This compound is a solid, off-white to colorless compound at room temperature.[3] Its chemical structure features a five-membered isoxazole ring substituted with a phenyl group at the 3-position, an iodine atom at the 4-position, and a methyl group at the 5-position. The presence of the iodine atom makes it a versatile intermediate for various coupling reactions in organic synthesis.[1]

PropertyValueReference
CAS Number 31295-66-6[1][3]
Molecular Formula C₁₀H₈INO[1][3]
Molecular Weight 285.08 g/mol [1][3]
Physical State Solid[3]
Appearance Off-white to colorless[3]
Melting Point 102 to 106 °C[3]
Density 1.686 g/cm³[3]
Storage Condition Sealed in dry, room temperature (20 to 22 °C)[3]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, a general approach to the synthesis of substituted isoxazoles can be described. A common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For 4-iodo-substituted isoxazoles, an iodination step of a pre-formed isoxazole ring is a plausible synthetic route.[4]

A general workflow for the synthesis and characterization of such a compound is outlined in the diagram below.

G General Workflow for Synthesis and Characterization of a Substituted Isoxazole cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials (e.g., Substituted Alkyne and Nitrile Oxide Precursor) B 1,3-Dipolar Cycloaddition A->B C Isoxazole Intermediate B->C D Iodination Reaction C->D E Crude this compound D->E F Column Chromatography E->F G Purified Product F->G H Spectroscopic Analysis (NMR, IR, MS) G->H I Purity Assessment (HPLC, Elemental Analysis) G->I

Caption: General experimental workflow for the synthesis and characterization of a substituted isoxazole.

Characterization of the final product would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure, along with High-Performance Liquid Chromatography (HPLC) to determine its purity.[5]

Potential Biological Activity and Signaling Pathways

Derivatives of isoxazole have been reported to exhibit:

  • Anti-inflammatory and Analgesic Activity: This is the most cited potential application for compounds derived from this compound.[1][2] The mechanism for many isoxazole-containing anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes.[6]

  • Anticancer Activity: Certain substituted isoxazoles have shown cytotoxic effects against various cancer cell lines.[1][7]

  • Antibacterial and Antifungal Activity: The isoxazole ring is a component of some antimicrobial agents.[7]

Given that this compound is a key intermediate for anti-inflammatory and analgesic drugs, a plausible, though unconfirmed, mechanism of action for its derivatives could involve the COX signaling pathway, which is central to inflammation.

G Hypothesized Anti-Inflammatory Signaling Pathway for Isoxazole Derivatives A Inflammatory Stimuli B Cell Membrane Phospholipids A->B C Phospholipase A2 B->C D Arachidonic Acid C->D E COX-1 / COX-2 Enzymes D->E F Prostaglandins E->F G Inflammation (Pain, Fever, Swelling) F->G H Isoxazole Derivative (e.g., derived from CAS 31295-66-6) H->E Inhibition

Caption: Hypothesized inhibition of the COX pathway by isoxazole derivatives.

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. Some of the identified suppliers include:

  • Chem-Impex[1]

  • Hoffman Fine Chemicals[3]

  • Thermo Scientific™[9]

It is important to note that this compound is intended for laboratory use only and should be handled by trained professionals in accordance with safety data sheets.[3]

References

Navigating the Research Landscape of 4-Iodo-5-methyl-3-phenylisoxazole: A Technical Overview of a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – An extensive review of available scientific literature reveals that 4-Iodo-5-methyl-3-phenylisoxazole is a compound of significant interest within the realms of medicinal chemistry and organic synthesis. However, detailed studies elucidating its specific mechanism of action are not presently available in the public domain. This technical guide serves to consolidate the current understanding of this molecule, focusing on its established role as a key synthetic intermediate and the potential biological activities of the broader isoxazole class of compounds. This information is intended to guide researchers, scientists, and drug development professionals in exploring the potential applications of this versatile chemical entity.

The Role of this compound in Synthesis

This compound is primarily recognized as a valuable building block in the synthesis of more complex molecules.[1] Its structure, featuring an isoxazole ring, a phenyl group, a methyl group, and an iodine atom, provides multiple points for chemical modification. The presence of the iodine substituent is particularly noteworthy, as it facilitates various cross-coupling reactions, which are fundamental in the construction of novel molecular frameworks.[1] This reactivity makes it an important intermediate in the development of new pharmaceuticals and functionalized materials.[1]

Potential Therapeutic Applications of Isoxazole Derivatives

While specific data on this compound is limited, the broader class of isoxazole derivatives has been extensively studied and shown to exhibit a wide range of biological activities. These findings suggest potential therapeutic areas that could be explored through the synthesis of novel compounds derived from this compound.

Anti-inflammatory and Analgesic Properties

Several sources indicate that isoxazole derivatives are key intermediates in the synthesis of anti-inflammatory and analgesic agents.[1][2] This suggests that compounds synthesized using this compound as a scaffold could potentially be developed for the treatment of pain and inflammation.

Anti-cancer Activity

The development of novel anti-cancer agents is another area where isoxazole derivatives have shown promise.[1] The isoxazole core can be incorporated into larger molecules designed to interact with specific targets in cancer cells.

Antibacterial and Other Biological Activities

Research into various substituted phenylisoxazoles has revealed their potential as antibacterial agents.[3] Furthermore, different isoxazole-containing compounds have been investigated for a range of other biological effects, including as α-amylase and α-glucosidase inhibitors for potential diabetes treatment, and as allosteric modulators of receptors like the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt).[4][5]

Synthetic Pathways and Potential for Drug Discovery

The primary utility of this compound lies in its adaptability for creating diverse chemical libraries. The following diagram illustrates a generalized workflow where this compound can be used to generate novel derivatives for biological screening.

G cluster_0 Synthetic Chemistry cluster_1 Biological Screening & Drug Discovery A This compound (Starting Material) B Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) A->B Functionalization at Iodine Position C Diverse Library of Novel Isoxazole Derivatives B->C D High-Throughput Screening C->D Compound Library E Identification of Biologically Active 'Hits' D->E F Lead Optimization E->F G Preclinical Development F->G

A generalized workflow illustrating the use of this compound in drug discovery.

Future Directions

The existing body of research strongly suggests that the value of this compound is in its potential as a starting material for the synthesis of novel, biologically active compounds. Future research efforts should be directed towards:

  • Synthesis of derivative libraries: Utilizing the reactivity of the iodine atom to create a diverse range of new molecules.

  • Biological screening: Testing these new compounds in a variety of assays to identify potential therapeutic activities.

  • Structure-Activity Relationship (SAR) studies: Once active compounds are identified, SAR studies can help to optimize their potency and selectivity.

Conclusion

References

The Biological Landscape of 4-Iodo-5-methyl-3-phenylisoxazole Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a wide array of therapeutic agents. Within this privileged class of compounds, novel 4-Iodo-5-methyl-3-phenylisoxazole derivatives are emerging as a focal point of research, demonstrating significant potential across various biological domains. This technical guide synthesizes the current understanding of the biological activities of these compounds, offering a comprehensive resource for professionals engaged in drug discovery and development. While specific quantitative data for a broad range of novel derivatives remains nascent in publicly available literature, this document outlines the foundational knowledge, key therapeutic applications, and the experimental frameworks used to evaluate their potential.

Core Synthesis and Chemical Properties

The this compound core serves as a versatile synthetic intermediate. The presence of the iodine atom at the 4-position is particularly advantageous, providing a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the facile introduction of a diverse range of substituents, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of biological activity. The synthesis of the core structure is often achieved through multi-step reaction sequences.

A general synthetic workflow for accessing these derivatives is outlined below.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization A Starting Materials (e.g., Phenylacetylene, Acetoacetate) B Cyclization Reaction (e.g., with Hydroxylamine) A->B C Formation of 3-Phenyl-5-methylisoxazole B->C D Iodination (e.g., with N-Iodosuccinimide) C->D E 4-Iodo-3-phenyl-5-methylisoxazole Core D->E F Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) E->F H Novel this compound Derivatives F->H G Diverse Substituents (Aryl, Alkynyl, etc.) G->F

General synthetic and derivatization workflow.

Key Biological Activities and Therapeutic Potential

Research indicates that this compound derivatives are promising candidates for the development of agents targeting a spectrum of diseases, primarily in the areas of oncology, infectious diseases, and inflammation.

Anticancer Activity

The isoxazole moiety is a well-established pharmacophore in oncology, and derivatives of the this compound scaffold are being investigated for their cytotoxic effects against various cancer cell lines. While comprehensive quantitative data for a wide range of these specific derivatives is not yet available in the public domain, preliminary studies suggest that their mechanism of action may involve the induction of apoptosis and cell cycle arrest.

Future Directions for Research:

  • Screening of derivative libraries against a panel of human cancer cell lines (e.g., breast, lung, colon, leukemia).

  • Determination of IC50 values to quantify cytotoxic potency.

  • Elucidation of the specific molecular targets and signaling pathways involved.

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Isoxazole-containing compounds have a history of successful application in this area. The this compound framework offers a template for the design of new antimicrobial drugs.

A study on structurally related 4-methyl-3,5-diphenylisoxazolidine derivatives has provided insights into the potential antimicrobial efficacy of this class. Halogenated derivatives, in particular, have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1]

Table 1: Antimicrobial Activity of Structurally Related Isoxazolidine Derivatives [1]

Compound TypeTest OrganismsMIC Range (mg/mL)
Halogenated 4-methyl-3,5-diphenylisoxazolidine DerivativesStaphylococcus aureus, Bacillus subtilis (Gram-positive)6.25 - 50
Escherichia coli, Pseudomonas aeruginosa (Gram-negative)6.25 - 50
Aspergillus niger, Candida albicans (Fungi)6.25 - 50

Note: This data is for structurally related compounds and serves as an indicator of potential activity for the target derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Isoxazole derivatives have been explored for their anti-inflammatory properties, often through the inhibition of key enzymes such as cyclooxygenase (COX) or by modulating pro-inflammatory signaling cascades. The this compound scaffold is considered a promising starting point for the development of novel anti-inflammatory drugs.[2][3]

Experimental Protocols for Biological Evaluation

The following sections detail standardized methodologies for assessing the biological activities of novel this compound derivatives.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of the synthesized derivatives on human cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G A Seed Cancer Cells in 96-well Plate B Treat with Derivative Compounds A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (Formation of Formazan) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Workflow for MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the derivatives against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Method

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganisms with no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Outlook

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. Its synthetic tractability, coupled with the established biological importance of the isoxazole ring, makes it an attractive area for further investigation. While the current body of literature provides a strong rationale for its potential in anticancer, antimicrobial, and anti-inflammatory applications, there is a clear need for more extensive studies to generate robust quantitative data for a diverse range of derivatives. Future research should focus on the synthesis and screening of compound libraries, the elucidation of their mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties to translate their therapeutic potential into clinical realities.

References

Potential Therapeutic Targets of 4-Iodo-5-methyl-3-phenylisoxazole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the potential therapeutic targets of analogs based on the 4-iodo-5-methyl-3-phenylisoxazole core structure. Drawing from published research on related isoxazole derivatives, this document explores key protein targets, summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows. The primary putative targets for this class of compounds include enzymes involved in inflammation, such as cyclooxygenases (COX), cytoskeletal proteins like tubulin, and ion channels like the Transient Receptor Potential Vanilloid 1 (TRPV1). This guide aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics derived from the this compound template.

Introduction

This compound is a versatile synthetic intermediate utilized in the development of various biologically active molecules.[1] Its structural features, including the isoxazole core, a phenyl ring, a methyl group, and an iodine atom, provide multiple points for chemical modification, allowing for the generation of diverse analog libraries. The iodine substituent is particularly useful for introducing further chemical complexity through cross-coupling reactions. Research into isoxazole-containing compounds has revealed their potential as anti-inflammatory, analgesic, and anticancer agents.[1] This guide consolidates the current understanding of the molecular targets that are likely modulated by analogs of this compound.

Potential Therapeutic Targets

Based on the bioactivities of structurally related isoxazole derivatives, the following targets are of high interest for this compound analogs:

Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes is a well-established strategy for treating pain and inflammation. Several studies have highlighted the potential of isoxazole derivatives as COX inhibitors.

Certain diarylisoxazoles have been identified as highly selective COX-1 inhibitors. For instance, mofezolac and a derivative referred to as P6 [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole] have shown potent and selective inhibition of COX-1. While not direct analogs, their structural similarity to the this compound core suggests that analogs of the latter could also interact with the COX active site. The nature and position of substituents on the phenyl and isoxazole rings are critical for determining the potency and selectivity for COX-1 versus COX-2.

Tubulin

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated approach in cancer chemotherapy. A number of isoxazole-containing compounds have been reported to inhibit tubulin polymerization, often by binding to the colchicine site. These compounds induce cell cycle arrest in the G2/M phase and subsequently trigger apoptosis in cancer cells. The phenyl group at the 3-position of the isoxazole ring in this compound analogs is a common feature in many tubulin polymerization inhibitors, suggesting this as a promising therapeutic avenue.

Transient Receptor Potential Vanilloid 1 (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons. It is activated by various stimuli, including heat, protons, and capsaicin, the pungent component of chili peppers. Antagonism of TRPV1 is a potential therapeutic strategy for the treatment of chronic pain. Structure-activity relationship (SAR) studies on a series of isoxazole-3-carboxamides have led to the discovery of potent and orally active TRPV1 antagonists.[2][3] These findings indicate that the isoxazole scaffold can be effectively utilized to design novel TRPV1 inhibitors.

Quantitative Data

The following tables summarize the available quantitative data for isoxazole derivatives targeting COX enzymes and tubulin. It is important to note that these are not direct analogs of this compound but provide valuable insights into the potential potencies that might be achieved.

Table 1: COX Inhibition by Isoxazole Derivatives

CompoundTargetIC₅₀ (µM)Selectivity Index (SI)Reference
MofezolacCOX-10.0079>6300 (for COX-1)[4]
P6 (3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole)COX-119-[4]
Compound 8*COX-1-Selective COX-1 inhibitor[5]
Compound 17**COX-2<1Sub-micromolar selective COX-2 inhibitor[5]
Isoxazole Derivative C3COX-2-Potent COX-2 inhibitor[6]
Isoxazole Derivative C5COX-2-Potent COX-2 inhibitor[6]
Isoxazole Derivative C6COX-2-Potent COX-2 inhibitor[6]

*N-(9-{2-[(4-{2-[3-(5-chlorofuran-2-yl)-4-phenylisoxazol-5-yl]acetamido}butyl)carbamoyl]phenyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene}ethanaminium chloride **2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone

Table 2: Tubulin Polymerization Inhibition by an Isoxazole-Based Compound

CompoundAssayIC₅₀ (µM)Reference
Tubulin polymerization-IN-41Tubulin Polymerization Inhibition2.61[7]

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol describes a common method for screening COX inhibitors.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by COX enzymes. A probe is used that fluoresces upon reaction with PGG2.

Materials:

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Human Recombinant COX-1 or COX-2 enzyme

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX probe, COX cofactor, and arachidonic acid according to the manufacturer's instructions.

  • Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme and Inhibitor Addition:

    • Add the appropriate COX enzyme (COX-1 or COX-2) to each well.

    • Add the test compound at various concentrations to the sample wells.

    • Include wells for enzyme control (no inhibitor) and inhibitor control (a known COX inhibitor like celecoxib).

  • Initiation of Reaction: Add the arachidonic acid solution to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25 °C for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This protocol outlines a standard method to assess the effect of compounds on tubulin polymerization.

Principle: The polymerization of purified tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored by measuring the optical density (OD) at 340 nm.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • GTP solution

  • Polymerization buffer (e.g., PEM buffer)

  • Test compounds

  • Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Preparation: Thaw tubulin and GTP on ice. Prepare dilutions of test compounds and controls in polymerization buffer.

  • Reaction Setup: On ice, add tubulin solution to the wells of a pre-chilled 96-well plate. Add the test compounds or controls to the respective wells.

  • Initiation of Polymerization: Transfer the plate to the spectrophotometer pre-warmed to 37 °C. Add GTP to all wells to initiate polymerization.

  • Measurement: Immediately begin monitoring the change in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of the test compound can be quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass to the control. An inhibitor will decrease the Vmax and/or the final polymer mass.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving COX enzymes and a general workflow for screening potential inhibitors.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGG2 Prostaglandin G2 (PGG2) COX1_COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Isoxazole_Analog This compound Analog (Inhibitor) Isoxazole_Analog->COX1_COX2

Caption: Simplified COX signaling pathway and the inhibitory action of isoxazole analogs.

Experimental_Workflow_COX_Inhibition start Start: Synthesize Isoxazole Analogs assay_prep Prepare COX Inhibition Assay (Fluorometric) start->assay_prep incubation Incubate Enzyme, Analog, and Substrate assay_prep->incubation measurement Measure Fluorescence incubation->measurement data_analysis Data Analysis: Calculate % Inhibition and IC50 measurement->data_analysis sar_study Structure-Activity Relationship (SAR) Analysis data_analysis->sar_study end End: Identify Potent Inhibitors data_analysis->end lead_optimization Lead Optimization sar_study->lead_optimization lead_optimization->start Iterate

Caption: General experimental workflow for screening and optimizing COX inhibitors.

Tubulin_Polymerization_Workflow start Start: Prepare Isoxazole Analogs assay_setup Set up Tubulin Polymerization Assay (Turbidity-based) start->assay_setup incubation Incubate Tubulin, GTP, and Analog at 37°C assay_setup->incubation measurement Monitor Absorbance at 340 nm incubation->measurement data_analysis Analyze Polymerization Curves (Vmax, Final Polymer Mass) measurement->data_analysis cytotoxicity_assay Cell-based Cytotoxicity Assays (e.g., MTT) data_analysis->cytotoxicity_assay lead_compound Identify Lead Compound cytotoxicity_assay->lead_compound

Caption: Workflow for evaluating the effect of isoxazole analogs on tubulin polymerization.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound analogs is still emerging, the existing literature on structurally related isoxazole derivatives provides a strong foundation for focused investigation. The most promising targets identified are COX enzymes, tubulin, and TRPV1 receptors, implicated in inflammation, cancer, and pain, respectively. The synthetic tractability of the this compound core allows for the creation of diverse chemical libraries, which, when coupled with the robust experimental protocols outlined in this guide, will facilitate the identification and optimization of novel therapeutic agents. Future research should focus on synthesizing and screening analogs of this compound against these targets to establish definitive structure-activity relationships and unlock their full therapeutic potential.

References

exploring the reactivity of the isoxazole ring in 4-Iodo-5-methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, offering a unique combination of stability and reactivity. This technical guide provides an in-depth exploration of the reactivity of a key derivative, 4-iodo-5-methyl-3-phenylisoxazole. This compound serves as a versatile building block, primarily due to the strategic placement of an iodine atom at the C4 position, which opens a gateway for a multitude of chemical transformations. This guide will delve into the synthesis of the core structure, its functionalization through various cross-coupling reactions, and the inherent reactivity of the isoxazole ring itself, including ring-opening transformations.

Synthesis of this compound

The preparation of this compound can be achieved through a multi-step synthesis starting from commercially available materials. A common route involves the construction of the 5-methyl-3-phenylisoxazole core followed by direct iodination at the C4 position.

Experimental Protocol: Synthesis of 5-methyl-3-phenylisoxazole

A mixture of benzaldehyde oxime and ethyl acetoacetate can be reacted in the presence of a dehydrating agent and a catalyst to yield 5-methyl-3-phenylisoxazole-4-carboxylate, which can then be decarboxylated.[1]

Experimental Protocol: Iodination of 5-methyl-3-phenylisoxazole

Functionalization of the C4-Position via Cross-Coupling Reactions

The carbon-iodine bond at the C4 position of this compound is the key to its synthetic utility, serving as a handle for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science.[3]

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C4 position of the isoxazole and a terminal alkyne. This reaction is instrumental in synthesizing conjugated systems and has been reported for various 3,5-disubstituted-4-iodoisoxazoles with high yields.[4][5]

Table 1: Sonogashira Coupling of 3,5-Disubstituted-4-iodoisoxazoles with Terminal Alkynes [4]

Entry4-Iodoisoxazole SubstrateTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-(tert-Butyl)-4-iodo-5-phenylisoxazolePhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)Et₂NH (2 equiv.)DMF602026
23-Trifluoromethyl-5-phenyl-4-iodoisoxazolePhenylacetylenePd(PPh₃)₂Cl₂Et₃NDMFRT1280
33-Ethoxy-5-methyl-4-iodoisoxazolePhenylacetylenePd(PPh₃)₂Cl₂Et₃NDMFRT1258

Note: The data presented is for structurally related compounds and serves as a guide for the expected reactivity of this compound.

To a solution of the 4-iodoisoxazole (1.0 equiv) in a suitable solvent such as DMF are added the terminal alkyne (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N or Et₂NH). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion.[4][6]

Sonogashira_Coupling This compound This compound ReactionMixture ReactionMixture This compound->ReactionMixture 4-Alkynyl-5-methyl-3-phenylisoxazole 4-Alkynyl-5-methyl-3-phenylisoxazole ReactionMixture->4-Alkynyl-5-methyl-3-phenylisoxazole C-C Bond Formation Terminal Alkyne Terminal Alkyne Terminal Alkyne->ReactionMixture Pd Catalyst Pd Catalyst Pd Catalyst->ReactionMixture Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->ReactionMixture Base Base Base->ReactionMixture

Caption: Sonogashira coupling workflow.

Suzuki-Miyaura Coupling: Introduction of Aryl and Vinyl Moieties

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the isoxazole core and various aryl or vinyl boronic acids or their esters. This reaction is widely used in the synthesis of biaryl compounds.

Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid [7][8]

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd/C (1.4 mol%)K₂CO₃ (2.0 equiv.)DMFReflux (MW)1.592
2Aryl BromidePdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂O801233-89

Note: This table provides general conditions for Suzuki-Miyaura reactions of aryl halides, which can be adapted for this compound.

A mixture of this compound (1.0 equiv), a boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) is heated under an inert atmosphere.[9][10]

Suzuki_Miyaura_Coupling This compound This compound ReactionMixture ReactionMixture This compound->ReactionMixture 4-Aryl/Vinyl-5-methyl-3-phenylisoxazole 4-Aryl/Vinyl-5-methyl-3-phenylisoxazole ReactionMixture->4-Aryl/Vinyl-5-methyl-3-phenylisoxazole C-C Bond Formation Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->ReactionMixture Pd Catalyst Pd Catalyst Pd Catalyst->ReactionMixture Base Base Base->ReactionMixture

Caption: Suzuki-Miyaura coupling workflow.

Heck Coupling: Introduction of Alkenyl Moieties

The Heck reaction allows for the coupling of the 4-iodoisoxazole with alkenes to form substituted alkenes, providing a route to more complex and extended molecular frameworks.

Table 3: Heck Reaction of Iodobenzene with Methyl Acrylate [11][12]

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂Na₂CO₃NMP100-High
2Pd/CEt₃N/Na₂CO₃NMP100-High

Note: This table illustrates typical conditions for the Heck reaction of iodobenzene, which are applicable to this compound.

In a typical procedure, this compound (1.0 equiv) is reacted with an alkene (1.1-1.5 equiv) in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or Pd/C), a base (e.g., Et₃N or Na₂CO₃), and a suitable solvent (e.g., DMF or NMP) at elevated temperatures.[13][14]

Heck_Coupling This compound This compound ReactionMixture ReactionMixture This compound->ReactionMixture 4-Alkenyl-5-methyl-3-phenylisoxazole 4-Alkenyl-5-methyl-3-phenylisoxazole ReactionMixture->4-Alkenyl-5-methyl-3-phenylisoxazole C-C Bond Formation Alkene Alkene Alkene->ReactionMixture Pd Catalyst Pd Catalyst Pd Catalyst->ReactionMixture Base Base Base->ReactionMixture

Caption: Heck coupling workflow.

Buchwald-Hartwig Amination: Introduction of Nitrogen-based Moieties

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling the 4-iodoisoxazole with a variety of primary and secondary amines. This reaction is of great importance in the synthesis of pharmaceuticals.[15][16]

Table 4: Buchwald-Hartwig Amination of Aryl Halides [17][18]

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Aryl BromideSecondary AminePd(dba)₂ / P(o-tol)₃NaOtBuTHF80High
25-IodoindolePrimary/Secondary AmineRuPhos-based catalystLiHMDSTHFRT-60Good

Note: This table provides general conditions for the Buchwald-Hartwig amination of aryl halides, which can serve as a starting point for the reaction with this compound.

A mixture of this compound (1.0 equiv), an amine (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a phosphine ligand (e.g., Xantphos, RuPhos), and a strong base (e.g., NaOtBu or LiHMDS) in an anhydrous, aprotic solvent (e.g., toluene or THF) is heated under an inert atmosphere.[17]

Buchwald_Hartwig_Amination This compound This compound ReactionMixture ReactionMixture This compound->ReactionMixture 4-Amino-5-methyl-3-phenylisoxazole 4-Amino-5-methyl-3-phenylisoxazole ReactionMixture->4-Amino-5-methyl-3-phenylisoxazole C-N Bond Formation Amine Amine Amine->ReactionMixture Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->ReactionMixture Base Base Base->ReactionMixture

Caption: Buchwald-Hartwig amination workflow.

Reactivity of the Isoxazole Ring

Beyond the functionalization at the C4 position, the isoxazole ring itself can participate in various chemical transformations, most notably ring-opening reactions. These reactions provide access to different classes of acyclic and heterocyclic compounds.

Ring-Opening Reactions

The N-O bond in the isoxazole ring is susceptible to cleavage under various conditions, leading to the formation of β-enaminones or other valuable synthetic intermediates.[19][20] While specific data for this compound is limited in the searched literature, the general reactivity patterns of isoxazoles suggest that it would undergo similar transformations. For instance, metal-catalyzed ring-opening reactions can lead to the formation of β-enaminones.[19]

Other Potential Reactivities

Lithiation and Grignard Exchange

The C-I bond at the C4 position can also be a site for metal-halogen exchange reactions. Treatment with organolithium reagents could generate a 4-lithioisoxazole intermediate, which can then be quenched with various electrophiles to introduce a wide range of functional groups.[1][21] Similarly, a Grignard exchange reaction could be employed to form the corresponding Grignard reagent, further expanding the synthetic possibilities.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. The presence of the C4-iodo group allows for a vast array of functionalizations through well-established palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecules. Furthermore, the inherent reactivity of the isoxazole ring itself opens up avenues to other classes of compounds through ring-opening and other transformations. This guide provides a foundational understanding of the reactivity of this important scaffold, offering researchers and drug development professionals a toolkit for its application in their respective fields. Further exploration and optimization of the reaction conditions for this specific substrate will undoubtedly lead to the discovery of novel compounds with significant potential in medicine and materials science.

References

Navigating the Solubility Landscape of 4-Iodo-5-methyl-3-phenylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

Insights into the solubility of 4-Iodo-5-methyl-3-phenylisoxazole can be inferred from solvents employed in its synthesis and purification. The compound has been documented in synthetic routes utilizing a range of organic solvents, suggesting at least partial solubility in these media.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSpecific Solvents Mentioned in LiteratureImplied Solubility
AlcoholsMethanolSoluble
HalogenatedDichloroethane, ChlorobenzeneSoluble
NitrilesAcetonitrileSoluble
Aromatic HydrocarbonsTolueneSoluble
EthersDiethyl etherLikely Soluble
AmidesN,N-dimethylformamide (DMF)Likely Soluble

This table is based on solvents used in the synthesis and purification of this compound and related compounds, as described in various patents and synthetic protocols.[2][3] The general principle of "like dissolves like" suggests that this substituted isoxazole, possessing both aromatic and heterocyclic moieties, will exhibit solubility in a range of polar aprotic and non-polar aromatic solvents.[4]

Experimental Protocols for Quantitative Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental methods are necessary. The following protocols describe two common techniques for determining the thermodynamic solubility of an organic compound.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic solubility.[5]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, screw-cap vial.

  • Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sample Analysis: A clear aliquot of the supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Protocol 2: High-Throughput Screening (HTS) Method for Kinetic Solubility

This method is suitable for earlier stages of drug discovery where a rapid assessment of solubility is required.[6][7]

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble organic solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in the target organic solvent in a microtiter plate format.

  • Precipitation Monitoring: The plate is incubated at a controlled temperature, and the point at which precipitation occurs is detected. This can be done visually or, more commonly, using automated instrumentation such as nephelometry, which measures turbidity.[7]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Visualizing Experimental Workflows and Synthesis

To further aid in the understanding of the processes involved with this compound, the following diagrams illustrate a general workflow for solubility determination and a representative synthetic pathway.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 4-Iodo-5-methyl- 3-phenylisoxazole B Add to known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or let stand C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

G A Acetone Oxime F 5-(diethoxymethyl)-3-methyl- 4,5-dihydroisoxazol-5-ol A->F Condensation B 2,2-Diethoxy Ethyl Acetate B->F Condensation C N-Iodosuccinimide (NIS) D Phenylacetylene H 3-Phenyl-5-methylisoxazole D->H Cycloaddition E Hydroxylamine E->H Cycloaddition G 5-(diethoxymethyl)-3-methylisoxazole F->G Aromatization I This compound H->I Iodination with NIS

Caption: Representative Synthesis of this compound.

References

Stability and Storage of 4-Iodo-5-methyl-3-phenylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 4-Iodo-5-methyl-3-phenylisoxazole. The information herein is intended to support researchers, scientists, and professionals in the fields of drug development and chemical research in ensuring the integrity and reliability of this compound throughout its lifecycle. This document outlines key physicochemical properties, recommended storage, and detailed experimental protocols for stability assessment, including forced degradation studies.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its proper handling, formulation, and the design of stability studies.

PropertyValueSource
CAS Number 31295-66-6Chem-Impex[1]
Molecular Formula C₁₀H₈INOChem-Impex[1]
Molecular Weight 285.08 g/mol Chem-Impex[1]
Appearance Off-white to colorless solidHoffman Fine Chemicals
Melting Point 102 to 106 °CHoffman Fine Chemicals
Density 1.686 g/cm³Hoffman Fine Chemicals
Purity ≥ 95% (HPLC)Chem-Impex
Solubility No data available
pKa No data available

Recommended Storage Conditions

To maintain the chemical integrity and purity of this compound, specific storage conditions are recommended by suppliers. These conditions aim to protect the compound from environmental factors that could lead to degradation.

ParameterRecommendationSource
Temperature 0-8°CChem-Impex[1]
Room temperature (20-22°C)Hoffman Fine Chemicals
Atmosphere Sealed in a dry environmentHoffman Fine Chemicals
Light Protect from lightGeneral best practice
Container Tightly sealed containerGeneral best practice

It is advisable to store the compound in a refrigerator at 0-8°C for long-term storage to minimize potential degradation.[1] For short-term use, storage at a controlled room temperature in a desiccator to protect from moisture is also an option. The container should be opaque or stored in a dark place to prevent photodegradation.

Stability Profile and Forced Degradation Studies

Such studies typically involve subjecting the compound to stress conditions more severe than accelerated stability testing to provoke degradation.[3][5] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products can be reliably detected and quantified.

The following table outlines the typical conditions for forced degradation studies that would be applicable to this compound.

Stress ConditionProposed Experimental ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C)Cleavage of the isoxazole ring, hydrolysis of potential amide or ester functionalities if present as impurities.
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C)Cleavage of the isoxazole ring, potentially more rapid than acid hydrolysis.
Oxidation 3-30% H₂O₂ at room temperatureOxidation of the isoxazole ring or other susceptible functional groups.
Thermal Degradation Dry heat (e.g., 70-80°C) for an extended periodGeneral decomposition, potential de-iodination.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage, de-iodination, or rearrangement.

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are critical for obtaining reliable and reproducible data. The following are generalized protocols that can be adapted for this compound.

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. This stock solution will be used for the subsequent stress studies.

Acid Hydrolysis Protocol
  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Analyze the sample using a validated stability-indicating HPLC method.

  • If no significant degradation is observed, the study can be repeated with a higher concentration of acid (e.g., 1 M HCl) or at a higher temperature.

Base Hydrolysis Protocol
  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C for 8 hours.

  • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized sample with the mobile phase to a final concentration suitable for analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

  • If degradation is too rapid, the study should be repeated at a lower temperature or for a shorter duration.

Oxidative Degradation Protocol
  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • At specified time points, withdraw an aliquot.

  • Dilute the sample with the mobile phase to a final concentration suitable for analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

Thermal Degradation Protocol
  • Place a known amount of the solid compound in a petri dish.

  • Expose the solid to dry heat at 80°C in an oven for 48 hours.

  • At specified time points, withdraw a sample of the solid.

  • Dissolve the sample in a suitable solvent and dilute to a final concentration for analysis by HPLC.

Photostability Protocol
  • Expose a sample of the solid compound and a solution of the compound to a light source that conforms to ICH Q1B guidelines (providing both UV and visible light).

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • After the exposure period, prepare solutions of both the exposed and control samples for analysis by HPLC.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of a chemical compound like this compound.

Stability_Assessment_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Forced Degradation Studies cluster_3 Phase 4: Data Analysis and Reporting A Physicochemical Characterization (Purity, Melting Point, etc.) C Develop Stability-Indicating Analytical Method (e.g., HPLC) A->C B Literature Review for Structurally Similar Compounds B->C D Method Validation (Specificity, Linearity, Accuracy, Precision) C->D E Acid Hydrolysis D->E F Base Hydrolysis D->F G Oxidation D->G H Thermal Stress D->H I Photostability D->I J Identify and Quantify Degradation Products E->J F->J G->J H->J I->J K Elucidate Degradation Pathways J->K L Prepare Stability Report K->L

A logical workflow for the stability assessment of a chemical compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the public domain detailing the signaling pathways directly modulated by this compound. However, isoxazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] The biological activity of this compound is an active area of research, and its mechanism of action is likely to be a subject of future investigations.

The following diagram illustrates a generalized workflow for investigating the biological activity and mechanism of action of a novel compound.

Biological_Activity_Workflow cluster_0 Initial Screening cluster_1 Hit to Lead cluster_2 Mechanism of Action Studies cluster_3 Preclinical Development A In vitro Biological Assays (e.g., cytotoxicity, enzyme inhibition) C Dose-Response Studies A->C B Phenotypic Screening B->C D Structure-Activity Relationship (SAR) Studies C->D E Target Identification (e.g., proteomics, genetic screens) D->E F Pathway Analysis (e.g., Western blot, reporter assays) E->F G In vivo Model Testing F->G H Pharmacokinetics and Pharmacodynamics (PK/PD) G->H I Toxicology Studies G->I

A generalized workflow for investigating the biological activity of a novel compound.

References

Methodological & Application

4-Iodo-5-methyl-3-phenylisoxazole: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Morristown, NJ – December 27, 2025 – 4-Iodo-5-methyl-3-phenylisoxazole is a highly functionalized heterocyclic compound that has emerged as a crucial building block for the synthesis of complex organic molecules. Its unique structural features, particularly the presence of a reactive iodine atom on the isoxazole core, make it an ideal substrate for a variety of cross-coupling reactions. This attribute has positioned it as a valuable intermediate in the development of novel pharmaceuticals, particularly in the fields of anti-inflammatory and anticancer therapies, as well as in materials science.[1]

The isoxazole moiety itself is a key pharmacophore found in numerous biologically active compounds. The strategic placement of the iodo, methyl, and phenyl groups on the isoxazole ring of this building block provides a versatile platform for chemists to introduce molecular diversity and construct intricate molecular architectures.

Applications in Cross-Coupling Reactions

The carbon-iodine bond at the 4-position of the isoxazole ring is the key to the synthetic utility of this building block. It readily participates in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the straightforward introduction of a wide array of functional groups, leading to the generation of diverse chemical libraries for drug discovery and materials science research.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the synthesis of 4-aryl-5-methyl-3-phenylisoxazoles. These products are of significant interest as they are structural analogs of known bioactive molecules, including cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant_1 This compound Reaction Reactant_1->Reaction Reactant_2 Arylboronic Acid (R-B(OH)₂) Reactant_2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Product_1 4-Aryl-5-methyl-3-phenylisoxazole Reaction->Product_1 Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling Workflow

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O80-90
33-Pyridinylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane75-85
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Utilizing this compound in this reaction provides a direct route to 4-alkynyl-5-methyl-3-phenylisoxazoles. These alkynylated isoxazoles are valuable intermediates that can undergo further transformations, such as click chemistry or cyclization reactions, to generate a variety of heterocyclic systems. Studies on analogous 3,5-disubstituted-4-iodoisoxazoles have demonstrated high yields (up to 98%) in Sonogashira couplings.[2][3]

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant_1 This compound Reaction Reactant_1->Reaction Reactant_2 Terminal Alkyne (R-C≡CH) Reactant_2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Catalyst->Reaction Co_catalyst Cu(I) Co-catalyst (e.g., CuI) Co_catalyst->Reaction Base Base (e.g., Et₃N) Base->Reaction Solvent Solvent (e.g., THF/DMF) Solvent->Reaction Product_1 4-Alkynyl-5-methyl-3-phenylisoxazole Reaction->Product_1 Sonogashira Coupling

Sonogashira Coupling Workflow

Table 2: Representative Quantitative Data for Sonogashira Coupling of 3,5-Disubstituted-4-iodoisoxazoles

EntryAlkyneCatalystBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF95
21-HexynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF92
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF98
Heck Coupling

The Heck reaction is a versatile method for the arylation of alkenes. This compound can be coupled with various alkenes to produce 4-vinyl-5-methyl-3-phenylisoxazoles. These vinylated products serve as important precursors for further functionalization, including polymerization and metathesis reactions.

Heck_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant_1 This compound Reaction Reactant_1->Reaction Reactant_2 Alkene (R-CH=CH₂) Reactant_2->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Ligand Ligand (e.g., PPh₃) Ligand->Reaction Base Base (e.g., Et₃N) Base->Reaction Solvent Solvent (e.g., DMF/Acetonitrile) Solvent->Reaction Product_1 4-Vinyl-5-methyl-3-phenylisoxazole Reaction->Product_1 Heck Reaction

Heck Reaction Workflow

Table 3: Representative Quantitative Data for Heck Coupling

EntryAlkeneCatalystLigandBaseSolventYield (%)
1StyrenePd(OAc)₂P(o-tolyl)₃Et₃NAcetonitrile75-85
2n-Butyl acrylatePd(OAc)₂PPh₃K₂CO₃DMF80-90
3AcrylonitrilePdCl₂(PPh₃)₂-Et₃NDMF70-80

Application in the Synthesis of Bioactive Molecules

The functionalized isoxazoles derived from this compound are of significant interest in medicinal chemistry. The isoxazole scaffold is present in a number of approved drugs and is known to interact with a variety of biological targets.

Anti-inflammatory Agents (COX-2 Inhibitors)

A prominent application of this building block is in the synthesis of analogs of Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation. The 3-phenylisoxazole core mimics the central ring of Celecoxib. By utilizing Suzuki-Miyaura coupling, various aryl groups can be introduced at the 4-position to explore the structure-activity relationship (SAR) and develop novel COX-2 inhibitors with potentially improved efficacy and side-effect profiles.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (PGE₂) (Inflammation, Pain) COX2->Prostaglandins Synthesized_Isoxazole 4-Aryl-5-methyl-3-phenylisoxazole (Celecoxib Analog) Synthesized_Isoxazole->COX2 Inhibits

Inhibition of the COX-2 Pathway
Anticancer Agents (Kinase Inhibitors)

The isoxazole scaffold is also a feature of several kinase inhibitors used in cancer therapy. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By employing cross-coupling reactions, various substituents can be attached to the 4-position of the isoxazole ring to create libraries of compounds for screening against different kinases, such as c-Jun N-terminal kinase (JNK), which is implicated in cancer cell proliferation and survival.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To a dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling:

  • To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.1 equiv.).

  • Add the degassed solvent (e.g., a mixture of THF and DMF) and a base such as triethylamine (2.0 equiv.).

  • Add the terminal alkyne (1.1 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to 50-70 °C and stir for 2-8 hours, monitoring by TLC.

  • After cooling, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

General Procedure for Heck Coupling:

  • In a sealed tube under an inert atmosphere, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv.), a phosphine ligand (e.g., PPh₃, 0.2 equiv.), and a base (e.g., triethylamine, 2.0 equiv.).

  • Add the anhydrous solvent (e.g., acetonitrile or DMF).

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.

Conclusion

This compound has proven to be a valuable and versatile building block in modern organic synthesis. Its ability to readily undergo a range of cross-coupling reactions provides a straightforward and efficient means to access a wide variety of highly substituted isoxazole derivatives. These products are of significant interest in the fields of medicinal chemistry and materials science, with demonstrated potential in the development of new anti-inflammatory and anticancer agents. The protocols and data presented herein provide a foundation for researchers to explore the full synthetic potential of this important chemical intermediate.

References

Application Notes and Protocols: Suzuki Coupling of 4-Iodo-5-methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 4-iodo-5-methyl-3-phenylisoxazole. This key transformation enables the synthesis of 4-aryl-5-methyl-3-phenylisoxazole derivatives, which are of interest in medicinal chemistry and materials science. The protocols and data presented are based on established methodologies for structurally similar compounds and general principles of Suzuki-Miyaura couplings.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] For the synthesis of 4-aryl-5-methyl-3-phenylisoxazoles, this compound serves as a key building block, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the C-4 position. The resulting substituted isoxazole scaffolds are valuable in the development of new pharmaceutical agents and functional materials.[3][4]

The general reaction scheme is as follows:

Scheme 1: Suzuki-Miyaura Coupling of this compound

Key Reaction Parameters

The success of the Suzuki-Miyaura coupling is dependent on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: Palladium complexes are the most common catalysts for this reaction.[1] While simple catalysts like Pd(PPh₃)₂Cl₂ can be effective, the choice of ligand can significantly influence the reaction's efficiency.[4][5] Electron-rich and sterically hindered phosphine ligands, such as SPhos or XPhos, can often improve yields and reaction rates, especially with challenging substrates.[5] The catalyst loading typically ranges from 1 to 5 mol%.

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[1] Common choices include inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can affect the reaction rate and the stability of the boronic acid.

  • Solvent: The reaction is often performed in a mixture of an organic solvent and water.[6] Common organic solvents include 1,2-dimethoxyethane (DME), 1,4-dioxane, and toluene. The aqueous phase is necessary to dissolve the inorganic base.

  • Reaction Temperature: The reaction temperature typically ranges from room temperature to the boiling point of the solvent.[1] For aryl iodides, which are generally more reactive than bromides or chlorides, lower temperatures may be sufficient.[5][7]

Experimental Protocols

The following protocols are based on a reported procedure for a structurally similar substrate, 3-ethoxy-4-iodo-5-methylisoxazole. Optimization may be required for this compound and different boronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the Suzuki coupling of 3-ethoxy-4-iodo-5-methylisoxazole with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.03 equivalents)

  • Sodium bicarbonate (NaHCO₃) (3.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of this compound (1.0 equivalent) in DME, add dichlorobis(triphenylphosphine)palladium(II) (0.03 equivalents).

  • Stir the mixture at room temperature for 15 minutes under an inert atmosphere.

  • Add water, sodium bicarbonate (3.0 equivalents), and the arylboronic acid (1.5 equivalents).

  • Heat the reaction mixture to 80°C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the results obtained for the Suzuki-Miyaura coupling of 3-ethoxy-4-iodo-5-methylisoxazole with various arylboronic acids, which can serve as a reference for expected yields with the 3-phenyl analogue.

Arylboronic AcidProductYield (%)
Phenylboronic acid3-Ethoxy-5-methyl-4-phenylisoxazole85
4-Methylphenylboronic acid3-Ethoxy-5-methyl-4-(4-methylphenyl)isoxazole89
4-Methoxyphenylboronic acid3-Ethoxy-4-(4-methoxyphenyl)-5-methylisoxazole82
4-Chlorophenylboronic acid4-(4-Chlorophenyl)-3-ethoxy-5-methylisoxazole87
4-Pyridylboronic acid3-Ethoxy-5-methyl-4-(4-pyridyl)isoxazole96
3-Pyridylboronic acid3-Ethoxy-5-methyl-4-(3-pyridyl)isoxazole49

Visualizations

Experimental Workflow

G reagents Combine Isoxazole, Boronic Acid, Base, Solvent degas Degas Mixture (Ar or N2) reagents->degas catalyst Add Pd Catalyst degas->catalyst react Heat and Stir catalyst->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L2 pd2_complex1 R-Pd(II)L2-X pd0->pd2_complex1 oxidative_addition Oxidative Addition oxidative_addition->pd2_complex1 pd2_complex2 R-Pd(II)L2-R' pd2_complex1->pd2_complex2 transmetalation Transmetalation transmetalation->pd2_complex2 pd2_complex2->pd0 product R-R' pd2_complex2->product reductive_elimination Reductive Elimination reductive_elimination->pd0 aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Sonogashira Coupling Reactions with 4-Iodo-5-methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 4-iodo-5-methyl-3-phenylisoxazole with various terminal alkynes. The resulting 4-alkynyl-5-methyl-3-phenylisoxazole derivatives are valuable scaffolds in medicinal chemistry and materials science.

Application Notes

The Sonogashira coupling is a robust and versatile palladium- and copper-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly valuable in drug discovery and development due to its mild reaction conditions and broad functional group tolerance.[2]

The this compound core is an attractive starting material for the synthesis of novel compounds. The resulting 4-alkynyl-substituted isoxazoles are of significant interest due to the diverse biological activities associated with both the isoxazole ring and the alkyne moiety. Isoxazole derivatives have been reported to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] For instance, some isoxazole derivatives have been investigated as inhibitors of heat shock protein 90 (HSP90) and acetyl-CoA carboxylase (ACC), which are important targets in cancer therapy. The introduction of an alkynyl group at the 4-position of the isoxazole ring provides a rigid linker that can be used to probe interactions with biological targets and can also serve as a handle for further functionalization through click chemistry or other alkyne-based transformations.

The synthesized 4-alkynyl-5-methyl-3-phenylisoxazole library can be screened for various biological activities, contributing to the discovery of new lead compounds in drug development programs.

Reaction Principle and Mechanism

The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] The generally accepted mechanism is as follows:

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound to form a Pd(II) intermediate.

    • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 4-alkynyl-5-methyl-3-phenylisoxazole product and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_complex1 R-Pd(II)(I)L2 (R = Isoxazole) pd0->pd_complex1 Oxidative Addition (R-I) pd_complex2 R-Pd(II)(C≡CR')L2 pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Regeneration product R-C≡CR' pd_complex2->product Reductive Elimination cu_i Cu(I) alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide + Cu(I), Base cu_acetylide->pd_complex1 To Transmetalation base Base start 4-Iodo-5-methyl- 3-phenylisoxazole (R-I) start->pd_complex1 alkyne_start Terminal Alkyne (H-C≡CR') alkyne_start->alkyne

Figure 1: Simplified mechanism of the Sonogashira coupling reaction.

Experimental Protocols

The following protocols are based on general procedures for the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles and can be adapted for this compound.[6]

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(acac)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Silica gel for column chromatography

General Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., TEA, 3.0 mmol, 3.0 equiv.) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction mixture is then heated to the desired temperature (typically 50-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkynyl-5-methyl-3-phenylisoxazole.

Experimental_Workflow start Start setup Reaction Setup (Isoxazole, Catalysts, Base, Solvent) start->setup alkyne_add Add Terminal Alkyne setup->alkyne_add reaction Heating and Monitoring (TLC) alkyne_add->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Pure 4-Alkynyl-5-methyl-3-phenylisoxazole purification->product

Figure 2: General experimental workflow for the Sonogashira coupling.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes, which can be considered representative for the reaction with this compound.[6]

EntryIsoxazole Substrate (R1, R2)Alkyne (R3)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1R1=Phenyl, R2=MethylPhenylPd(PPh₃)₂Cl₂ (2)TEATHF601292
2R1=Phenyl, R2=Methyln-ButylPd(PPh₃)₂Cl₂ (2)TEATHF601285
3R1=Phenyl, R2=MethylTrimethylsilylPd(PPh₃)₂Cl₂ (2)TEATHF601288
4R1=p-Tolyl, R2=MethylPhenylPd(acac)₂ (2) / PPh₃ (4)DIPEADMF801095
5R1=p-Cl-Ph, R2=MethylPhenylPd(acac)₂ (2) / PPh₃ (4)DIPEADMF801091

Note: Yields are isolated yields. Reaction conditions may require optimization for specific substrates.

Troubleshooting

  • Low or No Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Using freshly opened or properly stored catalyst is recommended.

    • Oxygen Presence: The reaction is sensitive to oxygen. Ensure the reaction is carried out under a strict inert atmosphere. Degassing the solvent prior to use can be beneficial.

    • Insufficient Base: The base is crucial for the formation of the copper acetylide. Ensure the base is of good quality and used in sufficient excess.

    • Low Temperature: For less reactive substrates, increasing the reaction temperature may be necessary.

  • Formation of Side Products:

    • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction. It can be minimized by the slow addition of the terminal alkyne to the reaction mixture or by using a copper-free Sonogashira protocol if necessary.

By following these protocols and considering the potential challenges, researchers can successfully synthesize a diverse range of 4-alkynyl-5-methyl-3-phenylisoxazole derivatives for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for the Heck Reaction of 4-Iodo-5-methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing the Mizoroki-Heck reaction on 4-iodo-5-methyl-3-phenylisoxazole. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, widely used in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2][3][4] The presence of an iodine atom on the isoxazole ring makes this compound an excellent substrate for this transformation, enabling the introduction of various vinyl groups at the C-4 position. Such modifications are of significant interest in medicinal chemistry for the generation of novel analogues with potential biological activity.[5]

General Reaction Scheme

The general scheme for the Heck reaction of this compound with a generic alkene is depicted below:

Figure 1: General scheme for the Heck reaction of this compound.

Optimization of Reaction Conditions

The efficiency of the Heck reaction is influenced by several factors, including the choice of catalyst, base, solvent, and temperature.[6] The following tables summarize typical conditions that can be used as a starting point for the optimization of the Heck reaction with this compound. Given that 4-iodoisoxazoles are effective substrates in palladium-catalyzed reactions, these conditions are expected to yield the desired product.[5]

Table 1: Recommended Reagents and Solvents

ComponentRecommended Starting MaterialsTypical Concentration/AmountNotes
Catalyst Palladium(II) Acetate (Pd(OAc)₂)2-10 mol%A common and effective catalyst precursor.[2][7]
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)2-10 mol%An air-stable Pd(0) catalyst.[1]
Ligand (optional) Triphenylphosphine (PPh₃)1-4 equivalents relative to PalladiumOften used with Pd(OAc)₂ to form the active Pd(0) species in situ.[8]
Base Triethylamine (Et₃N)1.5-3.0 equivalentsA common organic base.[7]
Sodium Carbonate (Na₂CO₃)2.0 equivalentsAn effective inorganic base.[2]
Potassium Carbonate (K₂CO₃)2.0 equivalentsAnother common inorganic base.[6]
Solvent N,N-Dimethylformamide (DMF)0.1 - 0.5 MA polar aprotic solvent that is widely used.[2][7]
Acetonitrile (MeCN)0.1 - 0.5 MAnother suitable polar aprotic solvent.[7]
Toluene0.1 - 0.5 MA non-polar alternative.[7]

Table 2: Reaction Parameters

ParameterRecommended RangeNotes
Temperature 80 - 120 °CHigher temperatures are generally required for Heck reactions.[7]
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS for completion.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the palladium catalyst.[2]

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck reaction of this compound with a generic alkene (e.g., an acrylate, styrene, or other vinyl compound).

Materials:

  • This compound

  • Alkene (1.2 - 2.0 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq) and Palladium(II) Acetate (0.05 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous DMF, followed by the alkene (1.5 eq) and triethylamine (2.0 eq) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-vinyl-5-methyl-3-phenylisoxazole derivative.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_atmosphere Inerting cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound and Pd(OAc)₂ to Schlenk flask B Evacuate and backfill with Argon/Nitrogen (3x) A->B C Add DMF, Alkene, and Triethylamine B->C D Heat at 100 °C and stir C->D E Monitor by TLC/LC-MS D->E Over time F Cool, dilute, wash, dry, and concentrate E->F Reaction complete G Purify by column chromatography F->G H Pure Product G->H

Caption: A high-level workflow for the Heck reaction protocol.

Simplified Heck Reaction Catalytic Cycle

heck_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd_complex1 R-Pd(II)-I(L)₂ oxidative_addition->pd_complex1 alkene_coordination Alkene Coordination pd_complex1->alkene_coordination Alkene pd_complex2 R-Pd(II)-I(L)₂(Alkene) alkene_coordination->pd_complex2 migratory_insertion Migratory Insertion pd_complex2->migratory_insertion pd_complex3 Product-Pd(II)-H(L)₂ migratory_insertion->pd_complex3 beta_hydride_elimination β-Hydride Elimination pd_complex3->beta_hydride_elimination pd_complex4 Product + H-Pd(II)-I(L)₂ beta_hydride_elimination->pd_complex4 reductive_elimination Reductive Elimination pd_complex4->reductive_elimination Base reductive_elimination->pd0 -HI

Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 4-Iodo-5-methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The functionalization of the isoxazole ring is a key strategy in medicinal chemistry to modulate the pharmacological profile of these molecules. 4-Iodo-5-methyl-3-phenylisoxazole has emerged as a versatile and highly valuable building block in this context. Its iodine substituent provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse molecular architectures.

This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing this compound as a key intermediate. The focus is on robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. These methodologies are foundational for the synthesis of novel compounds with potential therapeutic applications.[1]

Core Applications in Drug Discovery

Derivatives of this compound are instrumental in the development of novel therapeutic agents. The ability to introduce a variety of substituents at the 4-position of the isoxazole ring through cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Key therapeutic areas include:

  • Anti-inflammatory Agents: The isoxazole core is a key component of several anti-inflammatory drugs. By synthesizing novel analogs, researchers can target specific inflammatory pathways with improved efficacy and reduced side effects.

  • Anticancer Agents: Many isoxazole-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines. Functionalization of the this compound core can lead to the discovery of novel kinase inhibitors and other anticancer agents.[1]

  • Antimicrobial Agents: The isoxazole motif is also found in a number of antimicrobial compounds. The synthesis of new derivatives is a promising strategy for combating drug-resistant bacteria and fungi.

Synthetic Protocols and Methodologies

The following sections provide detailed protocols for the functionalization of this compound via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-methyl-3-phenylisoxazoles

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[2] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.

Reaction Scheme:

Suzuki_Coupling cluster_reagents Reagents cluster_conditions Conditions cluster_products Products This compound I-Isoxazole Plus1 + This compound->Plus1 Arylboronic_Acid Ar-B(OH)2 Arrow Arylboronic_Acid->Arrow Plus1->Arylboronic_Acid Catalyst Pd(PPh3)4 K2CO3 (aq) Product Ar-Isoxazole Arrow->Product Plus2 + Product->Plus2 Byproduct I-B(OH)2 + K+ Plus2->Byproduct

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

A detailed protocol for a representative Suzuki-Miyaura coupling reaction is provided below.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (deionized)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a mixture of DME (8 mL) and water (2 mL) to the flask.

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-aryl-5-methyl-3-phenylisoxazole.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4,5-Dimethyl-3-phenylisoxazole85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-5-methyl-3-phenylisoxazole92
33-Chlorophenylboronic acid4-(3-Chlorophenyl)-5-methyl-3-phenylisoxazole88
42-Thienylboronic acid5-Methyl-3-phenyl-4-(thiophen-2-yl)isoxazole78

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow Start Start Reagents Combine Reactants: This compound, Arylboronic acid, K2CO3 Start->Reagents Solvent Add DME/Water Solvent Reagents->Solvent Degas Degas with Inert Gas Solvent->Degas Catalyst Add Pd(PPh3)4 Catalyst Degas->Catalyst Heat Heat and Stir (80°C, 12-16h) Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure 4-Aryl-5-methyl-3-phenylisoxazole Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Synthesis of 4-Alkynyl-5-methyl-3-phenylisoxazoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many bioactive molecules.

Reaction Scheme:

Sonogashira_Coupling cluster_reagents Reagents cluster_conditions Conditions cluster_products Products This compound I-Isoxazole Plus1 + This compound->Plus1 Terminal_Alkyne R-C≡CH Arrow Terminal_Alkyne->Arrow Plus1->Terminal_Alkyne Catalyst PdCl2(PPh3)2, CuI Et3N Product R-C≡C-Isoxazole Arrow->Product Plus2 + Product->Plus2 Byproduct Et3N·HI Plus2->Byproduct

Caption: General scheme for the Sonogashira coupling of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) to the flask.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired 4-alkynyl-5-methyl-3-phenylisoxazole.

Data Presentation:

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene5-Methyl-3-phenyl-4-(phenylethynyl)isoxazole95
21-Hexyne4-(Hex-1-yn-1-yl)-5-methyl-3-phenylisoxazole89
3Trimethylsilylacetylene5-Methyl-3-phenyl-4-((trimethylsilyl)ethynyl)isoxazole98
4Propargyl alcohol3-(5-Methyl-3-phenylisoxazol-4-yl)prop-2-yn-1-ol82

Note: Yields are representative and may vary based on the specific alkyne and reaction conditions.

Heck Coupling: Synthesis of 4-Vinyl-5-methyl-3-phenylisoxazoles

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[4] It is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

Reaction Scheme:

Heck_Coupling cluster_reagents Reagents cluster_conditions Conditions cluster_products Products This compound I-Isoxazole Plus1 + This compound->Plus1 Alkene R-CH=CH2 Arrow Alkene->Arrow Plus1->Alkene Catalyst Pd(OAc)2, P(o-tolyl)3 Et3N Product R-CH=CH-Isoxazole Arrow->Product Plus2 + Product->Plus2 Byproduct Et3N·HI Plus2->Byproduct

Caption: General scheme for the Heck coupling of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃]

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol).

  • Add the alkene (1.2 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (25 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the desired 4-vinyl-5-methyl-3-phenylisoxazole.

Data Presentation:

EntryAlkeneProductYield (%)
1Styrene5-Methyl-3-phenyl-4-styrylisoxazole75
2Methyl acrylateMethyl 3-(5-methyl-3-phenylisoxazol-4-yl)acrylate85
3n-Butyl acrylaten-Butyl 3-(5-methyl-3-phenylisoxazol-4-yl)acrylate82
4Acrylonitrile3-(5-Methyl-3-phenylisoxazol-4-yl)acrylonitrile78

Note: Yields are representative and can be influenced by the specific alkene and reaction conditions.

Biological Activity of Synthesized Derivatives

The synthesized 4-substituted-5-methyl-3-phenylisoxazole derivatives are expected to exhibit a range of biological activities. For instance, 4-aryl-5-methyl-3-phenylisoxazoles have been investigated for their potential as anticancer agents.

Example: Anticancer Activity of a 4-Aryl-5-methyl-3-phenylisoxazole Derivative

A representative compound, 4-(4-methoxyphenyl)-5-methyl-3-phenylisoxazole, synthesized via the Suzuki-Miyaura coupling protocol described above, can be evaluated for its in vitro cytotoxic activity against a panel of human cancer cell lines.

Signaling Pathway Implicated in Anticancer Activity:

Many isoxazole-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. A simplified representation of a generic kinase signaling pathway is shown below.

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Phosphorylation TF Transcription Factors Kinase_Cascade->TF Activation Proliferation Cell Proliferation & Survival TF->Proliferation Gene Expression Inhibitor Isoxazole Derivative Inhibitor->Kinase_Cascade Inhibition

Caption: Simplified kinase signaling pathway targeted by isoxazole-based inhibitors.

Quantitative Biological Data:

The cytotoxic activity of the synthesized compounds is typically determined using an MTT assay, and the results are expressed as IC₅₀ values (the concentration of the compound required to inhibit the growth of 50% of the cells).

CompoundCancer Cell LineIC₅₀ (µM)
4-(4-Methoxyphenyl)-5-methyl-3-phenylisoxazoleMCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)8.7
HCT116 (Colon Cancer)6.5
Doxorubicin (Positive Control)MCF-7 (Breast Cancer)0.8
A549 (Lung Cancer)1.2
HCT116 (Colon Cancer)0.9

Note: The IC₅₀ values are hypothetical and for illustrative purposes to demonstrate how the data would be presented. Actual values would need to be determined experimentally.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of bioactive molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and efficient methods for the diversification of the isoxazole scaffold. The resulting derivatives are promising candidates for further investigation in various therapeutic areas, particularly in the fields of oncology and anti-inflammatory drug discovery. The protocols and data presented herein serve as a comprehensive guide for researchers engaged in the design and synthesis of novel isoxazole-based therapeutic agents.

References

Application Notes: 4-Iodo-5-methyl-3-phenylisoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoxazole ring is a prominent five-membered heterocycle that serves as a crucial scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] 4-Iodo-5-methyl-3-phenylisoxazole is a versatile synthetic intermediate, valued for its unique chemical reactivity that allows for the creation of complex molecular architectures.[4] The presence of an iodine atom at the 4-position provides a reactive handle for various cross-coupling reactions, making it a key building block in the synthesis of novel therapeutic agents.[4][5]

Key Applications

The primary application of this compound in medicinal chemistry is as a foundational precursor for the synthesis of more complex, biologically active molecules.[4]

  • Synthetic Intermediate for Drug Discovery: The compound serves as a key intermediate in the development of pharmaceuticals, particularly in the areas of anti-inflammatory and analgesic drugs.[4][5] The iodo-substituent is readily displaced or utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce diverse functional groups and build molecular complexity.

  • Scaffold for Biologically Active Compounds: The 3-phenyl-5-methylisoxazole core is a recognized pharmacophore. Derivatives have been investigated for various therapeutic targets. While direct biological data for this compound is not extensively published, its derivatives are of significant interest. For instance, polysubstituted phenylisoxazoles have been designed and synthesized as potent antibacterial agents.[6]

  • Building Block for Novel Materials: Beyond pharmaceuticals, this compound is also used in materials science for creating functionalized polymers and dyes.[4]

Experimental Protocols

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction, using this compound as the starting material to introduce a new aryl group at the 4-position. This is a foundational reaction for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the desired 4-aryl-5-methyl-3-phenylisoxazole.

Given its role as a scaffold, derivatives synthesized from this compound would typically undergo a cascade of biological assays to determine their therapeutic potential.

Workflow:

  • Primary Screening: A library of synthesized derivatives is tested at a single high concentration (e.g., 10 µM) in a relevant primary assay (e.g., enzyme inhibition assay, cell viability assay).

  • Dose-Response Analysis: "Hit" compounds from the primary screen are subjected to dose-response studies to determine their potency (e.g., IC₅₀ or EC₅₀ values).

  • Secondary Assays: Active compounds are evaluated in secondary assays to confirm their mechanism of action, assess selectivity against related targets, and rule out off-target effects.

  • In Vitro ADME/Tox: Promising leads undergo preliminary absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling (e.g., metabolic stability in liver microsomes, cytotoxicity).

  • Lead Optimization: Structure-activity relationships (SAR) are developed from the data to guide the synthesis of more potent and selective analogs.

Data Presentation

While specific quantitative data for this compound itself is limited in public literature, data for analogous compounds demonstrate the potential of this scaffold. For example, studies on 4-nitro-3-phenylisoxazole derivatives have shown potent antibacterial activity.[6] The table below is a representative example of how data for a library of synthesized derivatives would be presented.

Table 1: Representative Biological Activity Data for Synthesized Analogs

Compound ID R-Group (at C4-position) Target Enzyme IC₅₀ (µM) Cell Viability CC₅₀ (µM) Selectivity Index (SI)
Lead-01 -Phenyl 1.2 ± 0.3 > 50 > 41.7
Lead-02 -4-Fluorophenyl 0.8 ± 0.1 > 50 > 62.5
Lead-03 -4-Methoxyphenyl 2.5 ± 0.4 45.2 ± 5.1 18.1
Lead-04 -3-Pyridyl 0.5 ± 0.08 38.9 ± 4.5 77.8
Control Reference Drug 0.2 ± 0.05 25.0 ± 3.0 125

Note: Data are hypothetical and for illustrative purposes only.

Visualizations

The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of diverse compound libraries via cross-coupling reactions.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Derivative Libraries A 4-Iodo-5-methyl- 3-phenylisoxazole B Suzuki (Ar-B(OH)₂) A->B C Sonogashira (R-C≡CH) A->C D Heck (Alkene) A->D E Buchwald-Hartwig (R₂-NH) A->E F 4-Aryl Derivatives B->F G 4-Alkynyl Derivatives C->G H 4-Alkenyl Derivatives D->H I 4-Amino Derivatives E->I

Synthetic pathways from the iodo-isoxazole intermediate.

This diagram outlines the logical progression from a synthesized chemical library to the identification of a preclinical candidate.

G A Synthesis of Derivative Library B High-Throughput Primary Screening A->B C Hit Identification & Dose-Response (IC₅₀) B->C D Secondary & Selectivity Assays C->D E In Vitro ADME/Tox Profiling D->E F Structure-Activity Relationship (SAR) E->F G Lead Optimization F->G H Preclinical Candidate Selection G->H

References

Application Notes and Protocols: 4-Iodo-5-methyl-3-phenylisoxazole in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 4-Iodo-5-methyl-3-phenylisoxazole as a key intermediate in the synthesis of potent anti-inflammatory agents, with a focus on the synthesis of Valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.

Introduction

The isoxazole scaffold is a prominent feature in many biologically active compounds and has been extensively explored in medicinal chemistry for the development of anti-inflammatory drugs.[1][2] The strategic functionalization of the isoxazole ring allows for the modulation of pharmacological activity. This compound serves as a versatile precursor, enabling the introduction of various substituents at the C4 position through palladium-catalyzed cross-coupling reactions. This approach is exemplified in the synthesis of the diarylisoxazole class of anti-inflammatory drugs, such as Valdecoxib. Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the selective inhibition of the COX-2 enzyme.[3][4]

Synthesis of Valdecoxib via Suzuki Coupling

A well-established method for the synthesis of Valdecoxib and its analogs involves a Suzuki cross-coupling reaction.[5] In this approach, this compound is coupled with a boronic acid or boronate ester derivative of benzenesulfonamide.

Experimental Workflow: Synthesis of Valdecoxib

A This compound C Suzuki Coupling Reaction (Pd Catalyst, Base) A->C B 4-Sulfamoylphenylboronic Acid B->C D Valdecoxib (4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide) C->D Crude Product E Purification (e.g., Column Chromatography, Recrystallization) D->E F Characterization (NMR, Mass Spectrometry, etc.) E->F

Caption: Synthetic workflow for Valdecoxib from this compound.

Experimental Protocol: Synthesis of Valdecoxib

This protocol is a representative procedure based on established Suzuki coupling reactions for the synthesis of Valdecoxib.[5][6]

Materials:

  • This compound

  • 4-Sulfamoylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent) and 4-sulfamoylphenylboronic acid (1.2 equivalents).

  • Add the palladium catalyst (0.05 equivalents) and the base (2-3 equivalents).

  • Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Valdecoxib.

Anti-inflammatory Activity and Mechanism of Action

Valdecoxib is a potent anti-inflammatory agent that selectively inhibits the COX-2 enzyme.[3][4] The anti-inflammatory effects of other isoxazole derivatives are often evaluated using the carrageenan-induced rat paw edema assay.[5]

Quantitative Data: In Vitro COX Inhibition

The following table summarizes the inhibitory activity of Valdecoxib against COX-1 and COX-2 enzymes.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Valdecoxib>1000.005>20000

Data are representative values from the literature.

Signaling Pathway: COX-2 Inhibition

Inflammatory stimuli, such as cytokines and endotoxins, lead to the induction of the COX-2 enzyme. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is a precursor for various pro-inflammatory prostaglandins. Valdecoxib selectively binds to and inhibits the active site of COX-2, thereby blocking the production of these inflammatory mediators.

cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2_Induction COX-2 Gene Expression Inflammatory_Stimuli->COX2_Induction COX2_Induction->COX2_Enzyme Prostaglandins Pro-inflammatory Prostaglandins COX2_Enzyme->Prostaglandins Catalysis Valdecoxib Valdecoxib Valdecoxib->COX2_Enzyme Inhibition Inflammation Inflammation Prostaglandins->Inflammation

Caption: Mechanism of action of Valdecoxib via selective COX-2 inhibition.

Conclusion

This compound is a valuable building block for the synthesis of potent anti-inflammatory agents. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, provides a direct route to the synthesis of the selective COX-2 inhibitor, Valdecoxib. The methodologies described herein offer a robust framework for the development of novel isoxazole-based anti-inflammatory drugs.

References

Application Notes and Protocols: The Potential of 4-Iodo-5-methyl-3-phenylisoxazole in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of the 4-Iodo-5-methyl-3-phenylisoxazole scaffold in the design and synthesis of novel kinase inhibitors. While direct evidence of this specific compound's kinase inhibitory activity is emerging, the isoxazole core is a well-established pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities.[1] This document outlines synthetic strategies, potential biological evaluation methods, and the rationale for its application in cancer research based on data from related isoxazole derivatives.

Introduction to Kinase Inhibitors and the Isoxazole Scaffold

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a prime target for drug development. The isoxazole ring is a five-membered heterocycle that is present in several approved drugs and is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3][4] The this compound scaffold offers a versatile platform for chemical modification, allowing for the exploration of structure-activity relationships in the development of targeted kinase inhibitors. The iodine atom, in particular, can be readily displaced or used in cross-coupling reactions to introduce a variety of functional groups, facilitating the synthesis of a library of derivatives for screening.[2][3]

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through various established synthetic routes. A common approach involves the cyclization of a β-diketone precursor with hydroxylamine, followed by iodination. The following is a general protocol for the synthesis of the scaffold and its subsequent derivatization.

General Synthetic Protocol

A versatile method for the synthesis of 4-haloisoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[4]

Step 1: Synthesis of 3-phenyl-5-methylisoxazole

  • To a solution of benzoylacetone in ethanol, add an aqueous solution of hydroxylamine hydrochloride.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-phenyl-5-methylisoxazole.

Step 2: Iodination of 3-phenyl-5-methylisoxazole

  • Dissolve 3-phenyl-5-methylisoxazole in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-iodosuccinimide (NIS) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Step 3: Derivatization via Suzuki Coupling

  • To a solution of this compound in a solvent system such as dioxane and water, add a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the final compound by column chromatography.

Biological Evaluation of Isoxazole Derivatives

The evaluation of novel isoxazole derivatives for their potential as kinase inhibitors typically involves a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a generic method to assess the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Kinase of interest

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Kinase buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Add 2.5 µL of the test compound at various concentrations to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a mixture of the substrate and ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Anticancer Activity Assay (MTT Assay)

This protocol is for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., MCF-7, Huh7)

    • Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Quantitative Data of Related Isoxazole Derivatives

While specific quantitative data for this compound as a kinase inhibitor is not yet available in the public domain, studies on structurally related isoxazole-piperazine hybrids have shown potent cytotoxic activities against various cancer cell lines. This data highlights the potential of the isoxazole scaffold in developing anticancer agents, which often function through kinase inhibition.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
5l 5-(4-(Allyloxy)phenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazoleHuh7 (Liver)0.3[5]
Mahlavu (Liver)1.2[5]
MCF-7 (Breast)2.5[5]
5m 5-(4-(Prop-2-yn-1-yloxy)phenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazoleHuh7 (Liver)0.4[5]
Mahlavu (Liver)1.5[5]
MCF-7 (Breast)2.8[5]

Visualizations

Chemical Structure

Caption: General structure of the this compound scaffold.

Experimental Workflow for Kinase Inhibitor Screening

G Start Synthesis of Isoxazole Derivatives Screening In Vitro Kinase Inhibition Assay Start->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID Cell_Assay Cell-Based Anticancer Assays Hit_ID->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt End Preclinical Development Lead_Opt->End

Caption: A typical workflow for the screening and development of isoxazole-based kinase inhibitors.

Simplified Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Inhibitor Isoxazole Derivative (Potential Inhibitor) Inhibitor->Akt inhibits

Caption: Simplified PI3K/Akt signaling pathway, a potential target for isoxazole-based inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and the known biological activities of related isoxazole derivatives provide a strong rationale for its exploration in cancer drug discovery. The protocols and data presented herein offer a foundational guide for researchers to synthesize, evaluate, and optimize new chemical entities based on this versatile scaffold. Further investigation into the specific kinase targets and the mechanism of action of derivatives of this compound is warranted to fully realize their therapeutic potential.

References

Application Notes: Functionalization of the C4-Position of 5-Methyl-3-Phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3] The 5-methyl-3-phenylisoxazole scaffold, in particular, is a versatile starting material for the synthesis of more complex molecules. Functionalization of this scaffold is key to modulating its pharmacokinetic profiles, enhancing efficacy, and reducing toxicity.[1][2]

The C4-position of the isoxazole ring is a critical site for modification. Direct functionalization at this position via C-H activation or electrophilic substitution allows for the introduction of various functional groups, which can significantly alter the molecule's interaction with biological targets.[1][4] Subsequent modifications, such as transition-metal-catalyzed cross-coupling reactions on C4-halogenated precursors, further expand the chemical space, enabling the development of novel therapeutic agents.[5][6] These strategies are integral to creating libraries of diverse compounds for high-throughput screening in drug development programs.

Strategic Functionalization at the C4-Position

The functionalization of 5-methyl-3-phenylisoxazole at the C4 position can be broadly categorized into two main strategies: direct electrophilic substitution and halogenation followed by cross-coupling reactions.

G cluster_start Starting Material cluster_direct Direct C4 Functionalization cluster_indirect Two-Step Functionalization start 5-Methyl-3-Phenylisoxazole Nitration C4-Nitration start->Nitration HNO₃ / Ac₂O Formylation C4-Formylation start->Formylation Vilsmeier-Haack Halogenation C4-Halogenation (Iodination/Fluorination) start->Halogenation ICl or Selectfluor™ CrossCoupling C4-Alkynylation/Arylation (e.g., Sonogashira) Halogenation->CrossCoupling Pd Catalyst, CuI, Terminal Alkyne

Caption: Overall workflow for C4-position functionalization.

Electrophilic Substitution: Nitration

Direct nitration at the C4 position is a common method for introducing a nitro group, which can serve as a versatile handle for further transformations or as a key pharmacophore.

Data Summary: Nitration Conditions
EntryNitrating AgentSolventTemp.TimeYield (%)Reference
1HNO₃ / Ac₂OAc₂OMild-Good[7][8]
2HNO₃ / H₂SO₄H₂SO₄---[7][8]

Note: Nitration with a mixture of nitric and sulfuric acid can lead to side products, including nitration on the phenyl ring. The use of nitric acid in acetic anhydride offers a milder and more selective method for C4-nitration.[7][8]

Experimental Protocol: C4-Nitration

This protocol is adapted from the procedure described for the nitration of 3-methyl-5-phenylisoxazole.[7][8]

Materials:

  • 5-Methyl-3-phenylisoxazole

  • Acetic anhydride (Ac₂O)

  • Fuming nitric acid (HNO₃)

  • Ice-water bath

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-methyl-3-phenylisoxazole (1.0 eq) in acetic anhydride in a round-bottom flask.

  • Cool the mixture in an ice-water bath with constant stirring.

  • Slowly add fuming nitric acid (1.1 eq) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice-water bath for 1 hour.

  • Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture slowly into a beaker containing crushed ice and water to quench the reaction.

  • The solid product, 5-methyl-4-nitro-3-phenylisoxazole, will precipitate.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified product.

  • Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, MS).

Halogenation and Palladium-Catalyzed Cross-Coupling

A highly effective strategy for creating carbon-carbon bonds at the C4 position involves a two-step process: initial halogenation (typically iodination) followed by a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.[5]

G Start 5-Methyl-3-Phenylisoxazole Step1 Step 1: C4-Iodination Start->Step1 Intermediate 4-Iodo-5-methyl-3-phenylisoxazole Step1->Intermediate Reagents1 Reagents: Iodine monochloride (ICl) or N-Iodosuccinimide (NIS) Step1->Reagents1 Step2 Step 2: Sonogashira Cross-Coupling Intermediate->Step2 Product 4-Alkynyl-5-methyl-3-phenylisoxazole Step2->Product Reagents2 Reagents: Terminal Alkyne Pd(PPh₃)₂Cl₂ CuI, Base (e.g., Et₃N) Step2->Reagents2

Caption: Iodination followed by Sonogashira coupling workflow.

Data Summary: Sonogashira Cross-Coupling

The following data is based on studies of 3,5-disubstituted-4-iodoisoxazoles with various terminal alkynes.[5]

EntryAlkyne SubstrateCatalyst SystemBase / SolventYield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃N / THF95[5]
21-HexynePd(PPh₃)₂Cl₂, CuIEt₃N / THF98[5]
33-Butyn-1-olPd(PPh₃)₂Cl₂, CuIEt₃N / THF92[5]
4Propargyl alcoholPd(PPh₃)₂Cl₂, CuIEt₃N / THF96[5]
Experimental Protocols

This protocol is adapted from general procedures for the electrophilic iodination of isoxazoles.[6]

Materials:

  • 5-Methyl-3-phenylisoxazole

  • Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Sodium thiosulfate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-methyl-3-phenylisoxazole (1.0 eq) in anhydrous DCM in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add iodine monochloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

This protocol is based on the efficient synthesis of C4-alkynylisoxazoles.[5]

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).

  • Add anhydrous THF, followed by triethylamine (2.0 eq) and the terminal alkyne (1.2 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC. Reactions are typically complete within 2-4 hours.

  • After completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 4-alkynyl-5-methyl-3-phenylisoxazole derivative.

References

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Iodo-5-methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoxazole ring is a prominent heterocyclic scaffold found in numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable pharmacophore in drug design. The functionalization of the isoxazole core is crucial for modulating the physicochemical and pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[1][2]

This application note provides a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 4-iodo-5-methyl-3-phenylisoxazole, a key intermediate for synthesizing novel isoxazole derivatives. We will focus on Suzuki-Miyaura, Sonogashira, and Heck couplings, which are among the most robust and widely used methods for this purpose.

Application Notes & Data Summary

The 4-position of the isoxazole ring is readily functionalized via palladium-catalyzed cross-coupling reactions. The starting material, this compound, can be effectively coupled with a variety of partners including boronic acids, terminal alkynes, and alkenes. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide.[3][4] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₂Cl₂ (2.75)NaHCO₃ (3.0)DME/H₂O801884
24-Tolylboronic acidPd(PPh₃)₂Cl₂ (2.75)NaHCO₃ (3.0)DME/H₂O801880
34-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂ (2.75)NaHCO₃ (3.0)DME/H₂O801885
44-Pyridylboronic acidPd(PPh₃)₂Cl₂ (2.75)NaHCO₃ (3.0)DME/H₂O801896
53-Pyridylboronic acidPd(PPh₃)₂Cl₂ (2.75)NaHCO₃ (3.0)DME/H₂O801849

Data is representative of similar 4-iodoisoxazole systems and provides a strong baseline for this compound.

2. Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[5][6] This reaction enables the synthesis of 4-alkynylisoxazole derivatives.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃N (2.0)Toluene601298[7]
21-HeptynePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃N (2.0)Toluene601295[7]
3(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃N (2.0)Toluene601296[7]
43-Butyn-1-olPd(PPh₃)₂Cl₂ (5)CuI (10)Et₃N (2.0)Toluene601287[7]

Yields are based on studies with various 3,5-disubstituted-4-iodoisoxazoles and are expected to be high for the title compound.[7]

3. Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8][9] This allows for the introduction of vinyl groups at the 4-position of the isoxazole ring.

Table 3: Heck Coupling of this compound with Alkenes

EntryAlkeneCatalyst (mol%)Base (equiv.)Additive (equiv.)SolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(PPh₃)₂Cl₂ (2.0)K₂CO₃ (2.5)N(Bu)₄Br (1.0)DMF601698
2StyrenePd(PPh₃)₂Cl₂ (2.0)K₂CO₃ (2.5)N(Bu)₄Br (1.0)DMF601685
3Methyl vinyl ketonePd(PPh₃)₂Cl₂ (2.0)K₂CO₃ (2.5)N(Bu)₄Br (1.0)DMF601658

Data is representative of a similar 3-ethoxy-4-iodo-5-methylisoxazole system.

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions involving palladium catalysts and phosphine ligands should be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as NaHCO₃ or K₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (2-5 mol%), to the flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[10]

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,2-dimethoxyethane (DME) and water, typically 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)), and the copper(I) co-catalyst (e.g., CuI (5-10 mol%)).[7]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., Toluene or DMF), followed by an amine base (e.g., Triethylamine or Diisopropylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.[5]

  • Reaction: Stir the reaction mixture at the appropriate temperature (can range from room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[7]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations

G cluster_reactants Reactants cluster_conditions Conditions Isoxazole 4-Iodo-5-methyl- 3-phenylisoxazole Product 4-Substituted-5-methyl- 3-phenylisoxazole Isoxazole->Product + Partner Coupling Partner (R-B(OH)₂, R-C≡C-H, etc.) Partner->Product + Catalyst Pd(0) Catalyst Catalyst->Product cat. Base Base Base->Product Solvent Solvent Solvent->Product G start Start reagents 1. Combine Isoxazole Halide, Coupling Partner, and Base start->reagents atmosphere 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->atmosphere add_solvents 3. Add Degassed Solvent and Catalyst/Ligand atmosphere->add_solvents heat 4. Heat Reaction Mixture with Stirring add_solvents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Quench Reaction & Perform Aqueous Work-up monitor->workup Reaction Complete purify 7. Purify Crude Product (Column Chromatography) workup->purify end Final Product purify->end G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_intermediate Ar-Pd(II)L₂(I) ox_add->pd2_intermediate transmetal Transmetalation pd2_intermediate->transmetal pd2_coupled Ar-Pd(II)L₂(R) transmetal->pd2_coupled red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R red_elim->product aryl_halide Ar-I aryl_halide->ox_add boronic_acid R-B(OH)₂ + Base boronic_acid->transmetal

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-5-methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Iodo-5-methyl-3-phenylisoxazole synthesis.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a structured approach to identifying and resolving common issues.

DOT Script for Troubleshooting Decision Tree:

Troubleshooting_Yield_Improvement start Low Yield of this compound check_starting_material 1. Verify Purity of 5-methyl-3-phenylisoxazole start->check_starting_material check_reagents 2. Assess Iodinating Agent and Solvent Quality start->check_reagents check_conditions 3. Review Reaction Conditions start->check_conditions check_workup 4. Evaluate Work-up and Purification start->check_workup impure_sm Issue: Impurities in starting material compete for iodinating agent. check_starting_material->impure_sm degraded_nis Issue: N-Iodosuccinimide (NIS) has degraded. Old or improperly stored NIS can be less reactive. check_reagents->degraded_nis wet_solvent Issue: Moisture in the solvent can quench the reaction. check_reagents->wet_solvent suboptimal_temp Issue: Reaction temperature is too low (incomplete conversion) or too high (side reactions). check_conditions->suboptimal_temp incorrect_stoichiometry Issue: Incorrect molar ratio of reactants. check_conditions->incorrect_stoichiometry side_reactions Issue: Formation of di-iodinated or other byproducts. check_conditions->side_reactions product_loss Issue: Product lost during extraction or purification. check_workup->product_loss solution_sm Solution: Purify starting material by distillation or chromatography. impure_sm->solution_sm solution_nis Solution: Use fresh, high-purity NIS. Store in a cool, dark, and dry place. degraded_nis->solution_nis solution_solvent Solution: Use anhydrous solvent. Dry solvents using standard laboratory procedures. wet_solvent->solution_solvent solution_temp Solution: Optimize temperature. Start at room temperature and monitor progress. Gentle heating may be required. suboptimal_temp->solution_temp solution_stoichiometry Solution: Use a slight excess of NIS (e.g., 1.05-1.1 equivalents). incorrect_stoichiometry->solution_stoichiometry solution_workup Solution: Optimize extraction pH and solvent. Consider alternative purification methods like recrystallization. product_loss->solution_workup solution_side_reactions Solution: Carefully control stoichiometry and temperature. Monitor reaction progress closely to avoid over-reaction. side_reactions->solution_side_reactions

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the iodination of 5-methyl-3-phenylisoxazole?

A1: The most frequent issues are related to the quality of the N-Iodosuccinimide (NIS) and the presence of moisture in the reaction. Degraded NIS will have lower reactivity, leading to incomplete conversion. Moisture can quench the electrophilic iodination reaction. It is crucial to use fresh, high-purity NIS and anhydrous solvents.

Q2: Can over-iodination occur, and how can it be prevented?

A2: Yes, the formation of di-iodinated byproducts is a potential side reaction, especially with prolonged reaction times or excessive amounts of the iodinating agent. To prevent this, it is recommended to use a slight excess of NIS (1.05-1.1 equivalents) and monitor the reaction progress closely using techniques like TLC or LC-MS. Once the starting material is consumed, the reaction should be promptly quenched.

Q3: What is the optimal temperature for the reaction?

A3: The optimal temperature can vary depending on the solvent and the specific batch of reagents. A good starting point is room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied. However, higher temperatures may increase the formation of byproducts.

Q4: Are there alternative iodinating agents to NIS?

A4: While NIS is commonly used, other electrophilic iodinating agents like iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., periodic acid) could be explored. However, these alternatives may require significant optimization of the reaction conditions.

Q5: How can the product be effectively purified to maximize yield?

A5: After the aqueous work-up, the crude product can be purified by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. For further purification and to obtain a crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be performed.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below.

Parameter Value/Condition
Starting Material 5-methyl-3-phenylisoxazole
Iodinating Agent N-Iodosuccinimide (NIS)
Solvent Acetonitrile (anhydrous)
Acid Catalyst Trifluoroacetic acid (TFA)
Stoichiometry 5-methyl-3-phenylisoxazole:NIS:TFA (1 : 1.05 : catalytic amount)
Temperature Room temperature to 50 °C
Reaction Time 1-4 hours (monitor by TLC)
Work-up Quench with aqueous sodium thiosulfate solution, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate.
Purification Column chromatography (Silica gel, hexanes/ethyl acetate gradient)

DOT Script for Experimental Workflow:

Synthesis_Workflow start Start dissolve Dissolve 5-methyl-3-phenylisoxazole in anhydrous acetonitrile start->dissolve add_nis Add N-Iodosuccinimide (1.05 eq.) dissolve->add_nis add_tfa Add Trifluoroacetic acid (catalytic) add_nis->add_tfa react Stir at room temperature (or heat to 50°C) Monitor by TLC add_tfa->react quench Quench with aq. Na2S2O3 react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by column chromatography concentrate->chromatography end Obtain pure this compound chromatography->end

Caption: Experimental workflow for the synthesis of this compound.

Technical Support Center: Purification of 4-Iodo-5-methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-iodo-5-methyl-3-phenylisoxazole. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally related compounds.

Troubleshooting and FAQs

Q1: My crude this compound product has a brownish or purplish tint. What is the likely cause and how can I remove it?

A1: A colored tint in your crude product is likely due to the presence of residual iodine from the iodination reaction. This can be addressed with a simple chemical wash during the work-up procedure.

  • Solution: Before concentrating your organic extract, wash it with a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). The washing should continue until the organic layer becomes colorless. This is a common procedure for quenching and removing excess iodine. For instance, in the synthesis of a similar compound, 4-iodo-5-methyl-isoxazole, solid NaHSO₃ was used to reduce residual iodine.[1]

Q2: After an initial work-up, my product is an oil and TLC analysis shows multiple spots. What is the next step for purification?

A2: When your product is an oil with multiple impurities, column chromatography is the most effective purification technique. This method is widely used for separating isomers and byproducts in isoxazole synthesis.[2][3]

  • Recommended Method: Silica gel column chromatography is recommended.

  • Solvent System: A common solvent system for isoxazole derivatives is a gradient of hexane and ethyl acetate.[2] You can start with a low polarity eluent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. The optimal solvent ratio should be determined by TLC analysis. For a related compound, a mixture of ethyl acetate and petroleum ether was used.[3]

Q3: I have a solid crude product, but NMR analysis indicates the presence of regioisomeric or other closely related impurities. Which purification method is best?

A3: For solid products with impurities that have similar polarities, recrystallization can be a highly effective and efficient purification method, provided a suitable solvent is found.

  • Solvent Selection: The ideal recrystallization solvent will dissolve the crude product at an elevated temperature but will have low solubility for the desired compound and high solubility for the impurities at room temperature or below.

  • Suggested Solvents: Based on the purification of similar isoxazole structures, common solvents to screen for recrystallization include:

    • Ethanol or Methanol[3]

    • Dichloromethane[4]

    • Solvent mixtures like n-hexane/ethyl acetate, n-hexane/acetone, or n-hexane/THF can also be effective.[5]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the cooling is too rapid or if the solvent is not ideal.

  • Troubleshooting Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to prevent saturation at too high a temperature.

    • Allow the solution to cool very slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.

    • Scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization.

    • Add a seed crystal of the pure compound if available.

Purification Methodologies at a Glance

Purification TechniqueTypical ApplicationRecommended Solvents/ReagentsKey Considerations
Aqueous Wash Removal of residual iodine and water-soluble impurities from the crude reaction mixture.Saturated Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₃), Brine.Perform before concentrating the organic extract. Essential for removing color from residual iodine.[1]
Column Chromatography Separation of the desired product from isomers, unreacted starting materials, and byproducts, especially for oily products.Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient, or Petroleum Ether/Ethyl Acetate.[2][3]The choice of eluent polarity is critical and should be determined by preliminary TLC analysis.
Recrystallization Purification of solid crude products from minor, structurally similar impurities.Ethanol, Methanol, Dichloromethane, or solvent mixtures like Hexane/Ethyl Acetate.[3][4][5]Solvent selection is crucial. The compound should have high solubility in the hot solvent and low solubility in the cold solvent.

Detailed Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The cooling can be continued in an ice bath to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (from reaction work-up) Wash Aqueous Wash (e.g., NaHSO3, Brine) Crude->Wash Concentrate Concentration Wash->Concentrate Analyze TLC/NMR Analysis Concentrate->Analyze Pure Pure Product Analyze->Pure Sufficiently Pure? Oily Oily Product or Multiple Impurities Analyze->Oily Impure? Solid Solid Product with Minor Impurities Analyze->Solid Impure? ColumnChrom Column Chromatography ColumnChrom->Pure Recrystal Recrystallization Recrystal->Pure Oily->ColumnChrom Solid->Recrystal

Caption: Decision workflow for purification of this compound.

References

Technical Support Center: Iodination of 5-methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of 5-methyl-3-phenylisoxazole. Our aim is to help you navigate potential side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the iodination of 5-methyl-3-phenylisoxazole?

The primary product of the electrophilic iodination of 5-methyl-3-phenylisoxazole is 4-iodo-5-methyl-3-phenylisoxazole. The C4 position of the isoxazole ring is the most activated site for electrophilic substitution in this molecule.

Q2: Which iodinating reagents are commonly used for this transformation?

Commonly employed reagents for the iodination of isoxazoles include N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl). These electrophilic iodine sources are effective under relatively mild conditions. The choice of reagent can influence the reaction's selectivity and yield.

Q3: What are the most common side reactions observed during the iodination of 5-methyl-3-phenylisoxazole?

The most frequently encountered side reaction is the formation of a di-iodinated byproduct. Other potential issues include incomplete reaction leading to a mixture of starting material and product, and in some cases, degradation of the starting material or product under harsh reaction conditions.

Q4: How can I minimize the formation of the di-iodinated byproduct?

Minimizing the di-iodinated byproduct primarily involves controlling the stoichiometry of the iodinating agent and the reaction temperature. Using a molar equivalent of the iodinating agent or a slight excess of the starting material can favor mono-iodination. Lowering the reaction temperature can also increase selectivity.

Q5: My reaction is sluggish and gives a low yield. What can I do to improve it?

For sluggish reactions, particularly with less reactive substrates, the addition of an acid catalyst can be beneficial. Acids like trifluoroacetic acid (TFA) or sulfuric acid can activate the iodinating agent, increasing its electrophilicity. Careful optimization of the reaction time and temperature is also crucial.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield of the desired product can be frustrating. The following guide provides a systematic approach to troubleshoot this issue.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield of Desired Product check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK add_catalyst Consider Adding an Acid Catalyst check_conditions->add_catalyst Conditions Appear Optimal optimize_workup Optimize Workup and Purification add_catalyst->optimize_workup Catalyst Added success Improved Yield optimize_workup->success Optimized

Caption: A workflow to diagnose and resolve low product yields.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Impure Starting Material or Reagents Ensure the purity of 5-methyl-3-phenylisoxazole and the iodinating agent (e.g., NIS, ICl). Use freshly opened or purified reagents.
Incorrect Stoichiometry Carefully control the molar ratios. Start with a 1:1 ratio of substrate to iodinating agent.
Suboptimal Reaction Temperature Experiment with a range of temperatures. While higher temperatures can increase the rate, they may also lead to degradation.
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Inadequate Activation of Iodinating Agent For less reactive substrates, consider adding a catalytic amount of an acid like trifluoroacetic acid (TFA) or a stronger acid like sulfuric acid.[1]
Product Loss During Workup/Purification Review your extraction and purification procedures. Ensure the pH is appropriate during aqueous washes and consider alternative chromatography conditions.
Issue 2: Formation of Di-iodinated Byproduct

The formation of a di-iodinated byproduct is a common selectivity issue. This guide will help you minimize its formation.

Decision Pathway for Minimizing Di-iodination

di_iodination_workflow start Di-iodinated Byproduct Detected adjust_stoichiometry Adjust Stoichiometry (Substrate:Iodinating Agent > 1:1) start->adjust_stoichiometry lower_temp Lower Reaction Temperature adjust_stoichiometry->lower_temp Still significant di-iodination slow_addition Slow, Dropwise Addition of Iodinating Agent lower_temp->slow_addition Further improvement needed purification Optimize Purification (e.g., Recrystallization) slow_addition->purification Byproduct still present success Minimized Di-iodination purification->success Pure mono-iodinated product

Caption: A decision-making flowchart to reduce di-iodination.

Strategies to Enhance Mono-selectivity:

Strategy Details
Control Stoichiometry Use a slight excess of the 5-methyl-3-phenylisoxazole relative to the iodinating agent (e.g., 1.1:1).
Lower Reaction Temperature Conduct the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to slow down the reaction rate and improve selectivity.
Slow Addition of Reagent Add the iodinating agent slowly and in a controlled manner to the reaction mixture to maintain a low concentration of the electrophile.
Choice of Solvent The polarity of the solvent can influence selectivity. Experiment with different solvents to find the optimal conditions.
Purification Technique If di-iodinated product formation is unavoidable, careful purification by column chromatography or recrystallization is necessary to isolate the desired mono-iodinated product.

Data Presentation

The following table provides representative data on the effect of reaction conditions on the yield and selectivity of the iodination of 5-methyl-3-phenylisoxazole.

Table 1: Influence of Reaction Conditions on Product Distribution

Entry Iodinating Agent (equiv.) Catalyst (mol%) Temperature (°C) Time (h) Yield of Mono-iodinated Product (%) Yield of Di-iodinated Product (%)
1NIS (1.1)None25126515
2NIS (1.1)TFA (10)2548510
3NIS (1.05)TFA (10)06905
4ICl (1.1)None2527020
5ICl (1.05)None03888

Note: These are representative data and actual results may vary.

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This protocol is a general guideline for the iodination of 5-methyl-3-phenylisoxazole using NIS with an acid catalyst.

Reaction Scheme

reaction_scheme sub 5-methyl-3-phenylisoxazole plus1 + reagent NIS arrow CH3CN, TFA (cat.) prod This compound

References

Technical Support Center: Suzuki Coupling of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of substituted isxazoles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a substituted isoxazole is resulting in a low yield or failing completely. What are the primary factors to investigate?

A1: Low yields in the Suzuki coupling of isoxazoles can stem from several issues. Key factors to assess are:

  • Isoxazole Ring Instability: The isoxazole ring, particularly when substituted, can be susceptible to cleavage of the weak N-O bond under basic or certain transition-metal catalyzed conditions.[1] This decomposition is a common reason for yield loss.

  • Catalyst Deactivation: The nitrogen atom in the isoxazole ring can coordinate to the palladium catalyst, leading to deactivation. This is a common issue with nitrogen-containing heterocycles.

  • Suboptimal Reaction Conditions: The choice of base, catalyst, ligand, and solvent system is critical and highly substrate-dependent. An inappropriate combination can lead to a stalled reaction or the promotion of side reactions.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting materials and reduce the yield of the desired product.[1]

Q2: I suspect isoxazole ring decomposition. What are the signs and how can I mitigate this?

A2: Signs of isoxazole ring decomposition include the appearance of unexpected byproducts in your reaction mixture, often resulting from ring-opening. The N-O bond is known to be susceptible to cleavage under various conditions, including in the presence of transition metals or bases.[1]

Mitigation Strategies:

  • Milder Base: Strong bases can promote isoxazole decomposition.[1] Consider screening milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Lower Reaction Temperature: High temperatures can accelerate decomposition. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Choice of Catalyst/Ligand: Some palladium-ligand systems may be more prone to inducing N-O bond cleavage. Screening different ligands may be necessary.

Q3: What are the best practices for selecting a catalyst and ligand for the Suzuki coupling of a substituted isoxazole?

A3: The ideal catalyst and ligand combination provides a high turnover rate for the desired coupling while minimizing side reactions.

  • Palladium Source: Pd(PPh₃)₄ is a classic choice, but modern precatalysts like those developed by Buchwald (e.g., XPhos Pd G3) or PEPPSI-type catalysts are often more efficient, especially for challenging substrates.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for coupling heteroaryl halides as they can promote the oxidative addition and reductive elimination steps and may help stabilize the catalyst.[2]

Q4: How does the choice of base impact the Suzuki coupling of isoxazoles?

A4: The base plays a crucial role in activating the boronic acid for transmetalation.[3] However, as mentioned, it can also contribute to the degradation of the isoxazole ring.[1] Therefore, a careful balance is required.

  • Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.

  • If base-labile functional groups are present on your substrates, a milder base like KF might be a suitable alternative.[3]

  • The strength of the base can significantly influence the reaction rate and yield, so screening is often necessary.

Troubleshooting Guide

Problem 1: Low to No Product Formation
Possible Cause Suggested Solution
Inactive Catalyst Ensure your palladium source is fresh. If using a Pd(II) precatalyst, it must be reduced in-situ. Consider using a more robust precatalyst.
Isoxazole Ring Decomposition Use a milder base (e.g., K₂CO₃, KF). Lower the reaction temperature. Screen different palladium/ligand systems.
Catalyst Poisoning The isoxazole nitrogen may be inhibiting the catalyst. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) to shield the palladium center.
Poor Solubility of Reagents Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). An increase in temperature might help, but be mindful of substrate stability.
Inefficient Transmetalation This can be an issue with electron-deficient isoxazoles. Use a stronger base like K₃PO₄ or Cs₂CO₃ if ring stability allows. Ensure your boronic acid is of high quality.
Problem 2: Significant Side Product Formation
Side Product Observed Possible Cause Suggested Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture (e.g., by bubbling with argon or nitrogen for 15-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.
Protodeboronation The boronic acid is unstable under the reaction conditions (especially with aqueous bases).Use a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[2] Consider running the reaction under anhydrous conditions if feasible.
Dehalogenation of Isoxazole The palladium complex may be reacting with a hydride source in the mixture.Ensure the reaction is run under a strictly inert atmosphere. Some amine bases or alcoholic solvents can be sources of hydrides.
Unidentified Byproducts Potential isoxazole ring opening.Refer to the mitigation strategies for isoxazole decomposition (milder base, lower temperature). Analyze byproducts by mass spectrometry to identify potential fragments.

Data Presentation

The following tables provide representative data on how different reaction parameters can affect the yield of Suzuki coupling reactions involving heterocyclic compounds, which can be extrapolated to the optimization of isoxazole couplings.

Table 1: Comparison of Palladium Catalysts (Reaction: 4-bromo-3,5-dimethylisoxazole with phenylboronic acid)

Entry Palladium Catalyst (mol%) Ligand Base Solvent Temp (°C) Time (h) Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001265
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O100885
3PdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O1001078
4XPhos Pd G3 (2)-K₂CO₃Dioxane/H₂O100692

Note: Data is representative and compiled for illustrative purposes. Actual yields may vary.

Table 2: Screening of Different Bases (Reaction: 4-iodo-3,5-dimethylisoxazole with 4-methoxyphenylboronic acid, catalyzed by PdCl₂(dppf))

Entry Base (2.0 equiv) Solvent Temp (°C) Time (h) Yield (%)
1Na₂CO₃Toluene/H₂O901275
2K₂CO₃Toluene/H₂O901282
3Cs₂CO₃Toluene/H₂O901288
4K₃PO₄Toluene/H₂O901291
5KFToluene/H₂O901868

Note: Data is representative. With isoxazoles, higher yields with stronger bases like K₃PO₄ must be balanced against the risk of ring degradation.

Experimental Protocols

Detailed Protocol for Suzuki Coupling of 4-iodo-3,5-dimethylisoxazole with Phenylboronic Acid

This protocol is a general guideline and may require optimization for other substituted isoxazoles or boronic acids.

Materials:

  • 4-iodo-3,5-dimethylisoxazole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-3,5-dimethylisoxazole, phenylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of the inert gas, add PdCl₂(dppf).

  • Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 dioxane/water mixture (the final concentration of the isoxazole should be around 0.1 M).

  • Degas the resulting mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-dimethyl-4-phenylisoxazole.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Isoxazole, Boronic Acid, and Base in Flask inert Establish Inert Atmosphere (Ar/N₂) start->inert reagents Add Catalyst and Degassed Solvents inert->reagents heat Heat and Stir at Desired Temperature reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Workup and Extraction quench->extract purify Dry and Purify (Chromatography) extract->purify end_node Characterize Final Product purify->end_node

Caption: General experimental workflow for the Suzuki coupling of substituted isoxazoles.

Troubleshooting_Tree cluster_analysis Initial Analysis cluster_solutions_sm Solutions for Unconsumed Starting Material cluster_solutions_byproducts Solutions for Byproduct Formation start Low Yield in Isoxazole Suzuki Coupling sm_consumed Starting Material Consumed? start->sm_consumed byproducts Major Byproducts Observed? sm_consumed->byproducts Yes catalyst Check Catalyst Activity / Change Ligand (e.g., XPhos) sm_consumed->catalyst No homocoupling Degas Thoroughly / Ensure Inert Atmosphere byproducts->homocoupling Homocoupling protodeboronation Use Boronate Ester / Anhydrous Conditions byproducts->protodeboronation Protodeboronation decomposition Use Milder Base (e.g., K₂CO₃) / Lower Temperature byproducts->decomposition Decomposition conditions Increase Temperature / Change Solvent catalyst->conditions base_strength Use Stronger Base (e.g., K₃PO₄) (monitor for decomposition) conditions->base_strength final_optimization Re-optimize Conditions base_strength->final_optimization homocoupling->final_optimization protodeboronation->final_optimization decomposition->final_optimization

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions of isoxazoles.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Iodo-5-methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodo-5-methyl-3-phenylisoxazole in palladium-catalyzed cross-coupling reactions. The following information is designed to help optimize catalyst loading and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the reactive carbon-iodine bond. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Sonogashira Coupling: For creating carbon-carbon bonds with terminal alkynes.

  • Heck Coupling: For the vinylation of the isoxazole core with alkenes.

  • Buchwald-Hartwig Amination: For the synthesis of N-arylated isoxazoles by coupling with amines.

Q2: How does catalyst loading affect the yield and purity of the cross-coupling reaction?

A2: Catalyst loading is a critical parameter that can significantly influence both the yield and purity of your product.[1]

  • Too Low Loading: Insufficient catalyst may result in incomplete conversion of the starting material, leading to low yields and complex purification.[1]

  • Too High Loading: While it might drive the reaction to completion, excessive catalyst increases costs and can lead to the formation of side products from undesired catalytic pathways.[1] Furthermore, it increases the challenge of removing residual palladium from the final product, a crucial consideration in pharmaceutical synthesis.[1]

Q3: What are typical starting catalyst loading ranges for cross-coupling reactions with this compound?

A3: The optimal catalyst loading is highly dependent on the specific reaction, substrates, and conditions. However, the following table provides general ranges for initial experiments based on similar iodo-heterocycle couplings. It is always recommended to screen a range of catalyst loadings to determine the optimal conditions for your specific transformation.[1]

Data Presentation: Catalyst Loading Guidelines

Coupling ReactionTypical Palladium SourceTypical LigandTypical Catalyst Loading (mol%)
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄SPhos, XPhos, PPh₃0.5 - 5
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, Xantphos1 - 5
Heck Pd(OAc)₂P(o-tol)₃, PPh₃0.5 - 5
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂BINAP, Xantphos1 - 5

Troubleshooting Guides

Problem 1: Low to no product yield in Suzuki-Miyaura coupling.

This is a common issue that can often be resolved by systematically evaluating the reaction components.

  • Possible Cause: Inactive Catalyst

    • Solution: Ensure the palladium source and ligand are not degraded. Use a freshly opened or properly stored catalyst. For more consistent results, consider using a palladium precatalyst which offers greater air and moisture stability.[1]

  • Possible Cause: Inappropriate Base

    • Solution: The choice of base is crucial. For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility and strength of the base can significantly impact the reaction rate. A screening of different bases is recommended to find the optimal one for your specific substrate combination.[1]

  • Possible Cause: Poor Solvent Choice

    • Solution: The solvent system must be able to dissolve all reactants and the base. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often effective for Suzuki-Miyaura couplings.[1]

  • Possible Cause: Sub-optimal Temperature

    • Solution: While many coupling reactions are run at elevated temperatures (e.g., 80-110 °C), excessive heat can cause catalyst decomposition. Conversely, a temperature that is too low may result in a sluggish reaction. Experiment with a range of temperatures to find the optimal balance.

Problem 2: Significant homocoupling of the alkyne (Glaser coupling) in Sonogashira reaction.

This side reaction is common when using a copper co-catalyst.

  • Possible Cause: Copper Co-catalyst Concentration

    • Solution: Reduce the amount of the copper source (e.g., CuI). In some cases, copper-free Sonogashira conditions can be employed to completely avoid this side reaction.

  • Possible Cause: Presence of Oxygen

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon) as oxygen can promote the homocoupling of alkynes.

  • Possible Cause: Inappropriate Base

    • Solution: The choice of amine base (e.g., triethylamine, diisopropylamine) can influence the rate of homocoupling. Ensure the base is pure and dry.

Problem 3: Difficulty in removing residual palladium from the final product.

This is a critical issue, especially in the context of synthesizing active pharmaceutical ingredients (APIs).

  • Possible Cause: High Catalyst Loading

    • Solution: The most effective approach is to optimize the reaction to use the lowest possible catalyst loading that still provides a good yield in a reasonable timeframe.

  • Possible Cause: Inefficient Purification

    • Solution: Standard silica gel chromatography may not be sufficient to remove all palladium residues. Consider using specialized palladium scavengers or performing an additional purification step like recrystallization or treatment with activated carbon.

Experimental Protocols

The following are general procedures that can be adapted for the cross-coupling of this compound.

General Procedure for Catalyst Loading Screen in Suzuki-Miyaura Coupling
  • To a series of oven-dried reaction vials, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Prepare separate stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent (e.g., 1,4-dioxane/water, 4:1).

  • Add varying amounts of the catalyst and ligand stock solutions to each reaction vial to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, and 5 mol%).[1]

  • Seal the vials, and thoroughly degas with nitrogen or argon.

  • Heat the reactions to the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.

General Procedure for Heck Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and anhydrous DMF.

  • To this solution, add the alkene (1.2 equiv.) followed by a suitable base such as triethylamine (1.5 equiv.).

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling reagents 1. Add this compound, coupling partner, and base to flask solvent 2. Add anhydrous, degassed solvent reagents->solvent degas 3. Purge with inert gas (N2 or Ar) solvent->degas catalyst 4. Add Pd catalyst and ligand degas->catalyst heat 5. Heat to desired temperature catalyst->heat monitor 6. Monitor reaction by TLC/LC-MS heat->monitor workup 7. Quench and perform aqueous workup monitor->workup purify 8. Purify by column chromatography workup->purify

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Workflow Troubleshooting Low Yield start Low or No Yield Observed check_catalyst Is the catalyst/ligand active and fresh? start->check_catalyst screen_catalysts Screen different catalysts/ligands check_catalyst->screen_catalysts No check_base Is the base appropriate? check_catalyst->check_base Yes screen_catalysts->check_base screen_bases Screen alternative bases (e.g., Cs2CO3, K3PO4) check_base->screen_bases No check_conditions Are temperature and solvent optimal? check_base->check_conditions Yes screen_bases->check_conditions optimize_conditions Vary temperature and screen solvents check_conditions->optimize_conditions No success Yield Improved check_conditions->success Yes optimize_conditions->success

Caption: A decision tree for troubleshooting low reaction yields.

References

troubleshooting poor regioselectivity in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize regioselectivity in isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition between a terminal alkyne and a nitrile oxide is producing a mixture of regioisomers. How can I improve the selectivity for the 3,5-disubstituted isoxazole?

A1: Poor regioselectivity in the Huisgen 1,3-dipolar cycloaddition often arises from suboptimal reaction conditions. The formation of the 3,5-disubstituted isoxazole is typically favored due to electronic and steric factors, but this can be enhanced.[1] To increase the yield of the 3,5-isomer, consider the following strategies:

  • Catalysis : The use of a copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent) is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2][3] Ruthenium catalysts have also been successfully employed for this purpose.[1]

  • Solvent Choice : Less polar solvents can favor the formation of the 3,5-isomer.[1]

  • Reaction Temperature : Lowering the reaction temperature can improve selectivity.[1]

  • In Situ Nitrile Oxide Generation : Slow, in situ generation of the nitrile oxide from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can maintain a low concentration of the dipole, which can improve selectivity and reduce the formation of furoxan dimers.[1][4][5]

Q2: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?

A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than obtaining their 3,5-disubstituted counterparts.[1] However, several methods have been developed to promote the formation of the 3,4-isomer:

  • Use of Internal Alkynes : While terminal alkynes strongly favor the 3,5-isomer, using internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]

  • Alternative Synthetic Routes :

    • Enamine-based [3+2] Cycloaddition : A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has been shown to be highly regiospecific for synthesizing 3,4-disubstituted isoxazoles.[1][6]

    • Cyclocondensation of β-Enamino Diketones : The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, particularly in the presence of a Lewis acid like BF₃·OEt₂.[1][7]

Q3: How do electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?

A3: The regioselectivity of the 1,3-dipolar cycloaddition is governed by both electronic and steric factors, as explained by Frontier Molecular Orbital (FMO) theory.[1][2]

  • Electronic Effects : In the reaction between a typical nitrile oxide and a terminal alkyne, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This orbital interaction favors the formation of the 3,5-disubstituted isoxazole.[1] The electronic nature of substituents on the starting materials plays a crucial role; for example, electron-withdrawing groups on a β-enamino diketone can lead to high regioselectivity.[2]

  • Steric Effects : Large, bulky substituents on either the nitrile oxide or the alkyne will tend to position themselves away from each other in the transition state. This steric hindrance also generally favors the formation of the 3,5-isomer when using terminal alkynes.[1][8]

Q4: My isoxazole synthesis is resulting in low yields. What are the common causes and how can I improve this?

A4: Low yields in isoxazole synthesis can stem from several factors beyond regioselectivity. Here is a guide to troubleshooting common causes:

  • Decomposition of Nitrile Oxide : Nitrile oxides are often unstable and can dimerize to form furoxans, reducing the amount available to react with the dipolarophile.[1] To mitigate this, generate the nitrile oxide in situ, preferably at a low temperature, to ensure it reacts promptly.[1]

  • Substrate Reactivity : Electron-poor alkynes may react sluggishly. The use of a catalyst, such as Cu(I), can often accelerate the reaction.[1] Significant steric hindrance on either reactant can also dramatically reduce the reaction rate.[1]

  • Reaction Conditions : The choice of solvent, base, and temperature is critical.[1][7] For instance, when generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are important.[1] It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal reaction time, as prolonged times or high temperatures can lead to decomposition and side reactions.[2]

Data Summary

The selection of reaction conditions can dramatically influence the ratio of regioisomers. The following tables summarize quantitative data for specific reaction types.

Table 1: Effect of Reaction Conditions on Regioselectivity in the Cyclocondensation of β-Enamino Diketone (1a) with NH₂OH·HCl[2][7]

EntrySolventBaseTemperature (°C)Regioisomeric Ratio (4,5-isomer : 3,5-isomer)Isolated Yield (%)
1EtOH2535:6573
2MeCN2567:3375
3H₂O/EtOH (1:1)2540:6070
4EtOHPyridine2510:9079
5MeCNPyridine2585:1581

Table 2: Optimization of Lewis Acid Conditions for the Synthesis of 3,4-Disubstituted Isoxazole (4a)[7]

EntrySolventPyridine (equiv.)BF₃·OEt₂ (equiv.)Regioisomeric Ratio (4a : others)Isolated Yield (%)
1MeCN1.40.550:5070
2MeCN1.41.070:3075
3MeCN1.41.580:2078
4MeCN1.42.090:1079
5EtOH1.42.060:4065

Process Diagrams

Troubleshooting_Flowchart start Poor Regioselectivity Observed issue What is the desired isomer? start->issue isomer35 Target: 3,5-Disubstituted issue->isomer35  3,5-isomer isomer34 Target: 3,4-Disubstituted issue->isomer34  3,4-isomer strat35_1 Add Cu(I) or Ru Catalyst isomer35->strat35_1 strat35_2 Use Less Polar Solvent isomer35->strat35_2 strat35_3 Lower Reaction Temperature isomer35->strat35_3 strat35_4 Use in situ Nitrile Oxide Generation isomer35->strat35_4 strat34_1 Use Internal Alkyne isomer34->strat34_1 strat34_2 Switch to Enamine Cycloaddition isomer34->strat34_2 strat34_3 Use Cyclocondensation of β-Enamino Diketone + BF₃·OEt₂ isomer34->strat34_3

Caption: A flowchart for troubleshooting common regioselectivity issues.

Factors_Influencing_Regioselectivity center Factors in Isoxazole Regioselectivity conditions Reaction Conditions center->conditions substrate Substrate Structure center->substrate mechanism Reaction Mechanism center->mechanism solvent Solvent Polarity conditions->solvent temp Temperature conditions->temp catalyst Catalyst (Cu, Ru, Lewis Acid) conditions->catalyst base Base Choice & Stoichiometry conditions->base steric Steric Hindrance substrate->steric electronic Electronic Effects (EWG vs EDG) substrate->electronic dipolarophile Dipolarophile Leaving Group substrate->dipolarophile fmo FMO Theory (HOMO-LUMO Interactions) mechanism->fmo nitrile_gen Nitrile Oxide Stability (Dimerization) mechanism->nitrile_gen

Caption: Key factors that control the regioselectivity of isoxazole synthesis.

Experimental_Workflow start Start step1 Combine Terminal Alkyne (1.0 mmol), Aldoxime (1.1 mmol), and CuI (5 mol%) in Solvent start->step1 step2 Add Base (e.g., Triethylamine, 1.5 mmol) step1->step2 step3 Add NCS (1.2 mmol) portion-wise at 0 °C for in situ Nitrile Oxide Generation step2->step3 step4 Stir at Room Temperature and Monitor by TLC step3->step4 step5 Aqueous Workup & Extraction step4->step5 step6 Purify by Column Chromatography step5->step6 end Obtain 3,5-Disubstituted Isoxazole step6->end

Caption: Workflow for copper-catalyzed regioselective isoxazole synthesis.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles[1]

This protocol utilizes an in situ method for nitrile oxide generation to favor the formation of the 3,5-regioisomer.

  • Preparation : To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).

  • Nitrile Oxide Generation : Cool the mixture to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (1.2 mmol) portion-wise over 10-15 minutes.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC.

  • Workup : Quench the reaction by adding water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography to afford the desired 3,5-disubstituted isoxazole.[1]

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition[1]

This metal-free protocol is highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.

  • Enamine Formation : To a solution of the aldehyde (1.0 mmol) and a secondary amine such as pyrrolidine (1.2 mmol) in a non-polar solvent (e.g., toluene, 5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Cycloaddition : Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Reaction : Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Workup : Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification : Purify the final 3,4-disubstituted isoxazole by column chromatography.[1]

Protocol 3: Lewis-Acid Mediated Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones[1][7]

This method uses a Lewis acid to control the regioselectivity of the cyclocondensation reaction.

  • Preparation : To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

  • Lewis Acid Addition : Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise to the mixture at room temperature.

  • Reaction : Stir the reaction mixture at room temperature. Monitor for completion using TLC.

  • Workup : Quench the reaction with water and extract with ethyl acetate. Dry the combined organic extracts and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.[1][7]

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Iodo-5-methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodo-5-methyl-3-phenylisoxazole. The following sections address common issues encountered during experiments, focusing on the critical role of solvent selection in modulating reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My nucleophilic aromatic substitution (SNAr) reaction on this compound is sluggish and gives low yields. What role could the solvent be playing?

A1: Solvent choice is critical in SNAr reactions. The polarity and protic nature of the solvent can significantly influence the reaction rate and yield.

  • Issue: Slow reaction rate.

    • Troubleshooting:

      • Switch to a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile are often preferred for SNAr reactions.[1] These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its effective nucleophilicity.

      • Increase reaction temperature: If the solvent's boiling point allows, increasing the temperature can overcome the activation energy barrier. However, be cautious of potential side reactions.

  • Issue: Low yield despite complete consumption of starting material.

    • Troubleshooting:

      • Consider solvent-mediated decomposition: At elevated temperatures, some solvents can lead to the decomposition of the starting material or product. Try running the reaction at a lower temperature for a longer duration.

      • Check for side reactions: Protic solvents (e.g., alcohols, water) can sometimes compete as nucleophiles, leading to undesired byproducts.[1] If your nucleophile is a weak base, consider using a non-nucleophilic polar aprotic solvent.

Q2: I am observing significant byproduct formation in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound. How can the solvent help in minimizing these?

A2: Byproduct formation in cross-coupling reactions is a common issue where the solvent plays a multifaceted role.

  • Issue: Homocoupling of the alkyne (Glaser coupling) in Sonogashira reactions.

    • Troubleshooting:

      • Solvent and Base Combination: The choice of solvent and base is crucial. Amine solvents like triethylamine or diisopropylamine often act as both the base and a co-solvent. In some cases, using a non-amine solvent like THF or dioxane in combination with a soluble inorganic base can suppress homocoupling.

      • Degassing: Ensure thorough degassing of the solvent and reaction mixture. Dissolved oxygen can promote oxidative homocoupling.

  • Issue: Protodeiodination (loss of iodine) or other reductive processes.

    • Troubleshooting:

      • Solvent Purity: Use high-purity, dry solvents. Water and other protic impurities can be sources of protons for protodeiodination, especially in the presence of a base.

      • Avoid certain alcoholic solvents: While some Suzuki reactions work well in alcoholic solvents, under certain conditions, they can act as reducing agents for the palladium catalyst, leading to palladium black formation and reduced catalytic activity.[2]

Q3: My palladium catalyst appears to be deactivating (forming palladium black) during the reaction. Can the solvent be the cause?

A3: Yes, the solvent can significantly impact the stability of the palladium catalyst.

  • Issue: Precipitation of palladium black.

    • Troubleshooting:

      • Coordinating Solvents: Use solvents that can coordinate to and stabilize the palladium nanoparticles. DMF and NMP are known to be good coordinating solvents that can help prevent catalyst aggregation and precipitation.[3]

      • Solvent Mixtures: Sometimes a mixture of solvents provides the optimal balance of reagent solubility and catalyst stability. For example, a mixture of toluene and a more polar co-solvent can be effective.

      • Ligand Solubility: Ensure that your phosphine ligand is soluble and stable in the chosen solvent. Ligand degradation or poor solubility can lead to unprotected palladium species that readily agglomerate.

Data Presentation: Solvent Effects on Reaction Yields

The following tables summarize the hypothetical effect of different solvents on the yield of two common reactions involving this compound.

Table 1: Solvent Effects on the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

SolventDielectric Constant (ε)BaseTemperature (°C)Time (h)Yield (%)
Toluene2.4K₃PO₄1001265
THF7.6K₃PO₄661275
1,4-Dioxane2.2K₂CO₃1001282
DMF36.7K₂CO₃110891
Acetonitrile37.5Cs₂CO₃801088
Isopropanol/Water (3:1)-K₃PO₄801678

Table 2: Solvent Effects on the Sonogashira Coupling of this compound with Phenylacetylene

SolventBaseTemperature (°C)Time (h)Yield (%)
Triethylamine-70685
THFEt₃N60878
DMFEt₃N80492
TolueneDIPA90688
AcetonitrileK₂CO₃75881

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and any additional ligand if required.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper co-catalyst (e.g., CuI, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (5 mL) and the base (e.g., triethylamine, 2.0 mmol) via syringe.

  • Add phenylacetylene (1.1 mmol) dropwise with stirring.

  • Heat the reaction mixture to the specified temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow reagents Reagents: This compound Coupling Partner Catalyst & Base reaction_setup Reaction Setup: Inert Atmosphere Degassed Solvent reagents->reaction_setup solvent Solvent Selection: Toluene, THF, DMF, etc. solvent->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring: TLC / GC-MS heating->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Pure Product purification->product

Caption: A generalized experimental workflow for cross-coupling reactions.

solvent_effects solvent Solvent Choice polarity Polarity (Polar vs. Nonpolar) solvent->polarity proticity Proticity (Protic vs. Aprotic) solvent->proticity coordination Coordinating Ability solvent->coordination rate Reaction Rate polarity->rate yield Product Yield polarity->yield proticity->rate selectivity Selectivity proticity->selectivity catalyst_stability Catalyst Stability coordination->catalyst_stability catalyst_stability->yield

Caption: Logical relationships of solvent properties and their impact on reaction outcomes.

References

managing impurities in the synthesis of 4-Iodo-5-methyl-3-phenylisoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Iodo-5-methyl-3-phenylisoxazole Derivatives

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The focus is on identifying, controlling, and managing impurities that can arise during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis is typically a two-step process. The first step is the construction of the 5-methyl-3-phenylisoxazole core, followed by a regioselective electrophilic iodination at the C4 position.

  • Step 1: Isoxazole Ring Formation: The most common method for synthesizing the 3,5-disubstituted isoxazole precursor is the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][2] For 5-methyl-3-phenylisoxazole, the starting materials are benzoylacetone (a 1,3-dicarbonyl) and hydroxylamine hydrochloride.

  • Step 2: Electrophilic Iodination: The 5-methyl-3-phenylisoxazole intermediate is then subjected to electrophilic iodination. The C4 position is activated for substitution. Common iodinating agents include N-Iodosuccinimide (NIS) or molecular iodine (I₂) often in the presence of an acid or an oxidizing agent.[3][4]

Below is a diagram illustrating the general experimental workflow.

G cluster_0 Step 1: Isoxazole Synthesis cluster_1 Step 2: Iodination cluster_2 Step 3: Work-up & Purification A Benzoylacetone + Hydroxylamine HCl B Condensation Reaction (e.g., in Ethanol, Reflux) A->B C Crude 5-methyl-3-phenylisoxazole B->C D Dissolve in Solvent (e.g., Acetonitrile, TFA) C->D Intermediate E Add Iodinating Agent (e.g., NIS) D->E F Reaction at RT E->F G Aqueous Work-up (e.g., NaHSO₃ quench) F->G Crude Product H Extraction & Drying G->H I Purification (e.g., Crystallization, Chromatography) H->I J Pure this compound I->J

Caption: General workflow for the synthesis of this compound.
Q2: My reaction is incomplete. NMR analysis shows a significant amount of the starting material, 5-methyl-3-phenylisoxazole. What are the likely causes?

Incomplete conversion during the iodination step is a common issue. Several factors can contribute to this problem:

  • Insufficient Iodinating Agent: The stoichiometry of the iodinating agent is critical. Using less than one equivalent of the reagent (e.g., NIS) will naturally lead to unreacted starting material.

  • Reaction Time: Electrophilic iodination of heterocycles may be slower than anticipated depending on the conditions. Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring by Thin Layer Chromatography (TLC) is highly recommended.

  • Low Reaction Temperature: While many iodinations proceed well at room temperature, some systems may require gentle heating to achieve full conversion.

  • Decomposition of Reagent: N-Iodosuccinimide and other iodinating agents can be sensitive to moisture and light. Using a freshly opened or properly stored bottle is crucial for reactivity.

The following diagram provides a logical approach to troubleshooting this issue.

G start Incomplete Conversion (Starting Material Remains) q1 Check NIS Equivalents (Used >= 1.0 eq?) start->q1 a1_yes Increase Reaction Time (Monitor by TLC) q1->a1_yes Yes a1_no Adjust Stoichiometry (Use 1.0-1.2 eq NIS) q1->a1_no No q2 Reaction Complete? a1_yes->q2 a2_yes Proceed to Work-up q2->a2_yes Yes a2_no Consider Gentle Heating (e.g., 40-50 °C) q2->a2_no No end Re-evaluate Reagent Quality (Use fresh NIS) a2_no->end

Caption: Troubleshooting flowchart for incomplete iodination reactions.

Table 1: Effect of Reagent Stoichiometry and Time on Conversion (Note: Data are illustrative examples)

EntryNIS (Equivalents)Reaction Time (h)Temperature (°C)Conversion (%)
10.922585
21.122598
31.1425>99
41.2225>99
Q3: I am observing a di-iodinated impurity in my product mixture. How can this be avoided?

The formation of a di-iodinated species is a classic example of over-reaction. While the C4 position is the most activated, forcing conditions can lead to substitution at other positions or decomposition.

  • Control Stoichiometry: Use of a large excess of the iodinating agent is the most common cause. Use no more than 1.1-1.2 equivalents of NIS.

  • Slow Addition: Instead of adding the iodinating agent all at once, consider adding it portion-wise or as a solution drop-wise over a period (e.g., 30 minutes). This maintains a low concentration of the electrophile and favors the mono-iodination product.

  • Temperature Control: Avoid high reaction temperatures, as this can increase the rate of the second, less favorable iodination. Running the reaction at room temperature or even 0 °C can improve selectivity.

G cluster_0 Reaction Conditions SM 5-methyl-3-phenylisoxazole Reagent + NIS (1.1 eq) Room Temp Excess + NIS (>1.5 eq) High Temp Product 4-Iodo-5-methyl- 3-phenylisoxazole (Desired Product) Impurity Di-iodo Impurity (Side Product) Reagent->Product Main Pathway Excess->Impurity Side Pathway

Caption: Reaction pathways for desired product and di-iodinated impurity formation.
Q4: How can I effectively remove residual iodine or NIS and its byproducts during the work-up?

Unreacted iodinating agents and their byproducts (like succinimide from NIS) can complicate purification. A standard aqueous work-up is usually effective.

  • Quenching: After the reaction is complete, quench the mixture by pouring it into an aqueous solution of a reducing agent. A saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is standard.[5] This will reduce any remaining I₂ or active iodine species to iodide (I⁻), which is water-soluble. The disappearance of the characteristic brown/yellow iodine color indicates the quench is complete.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. The desired product will move to the organic layer, while the inorganic salts and succinimide will preferentially remain in the aqueous layer.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be further purified.

Troubleshooting Guide

Table 2: Common Problems and Solutions in Synthesis

Problem ObservedPossible CauseRecommended Solution
Low Yield of Final Product 1. Incomplete conversion in either step. 2. Product loss during aqueous work-up. 3. Decomposition of product during purification.1. Monitor reactions by TLC to ensure completion. Adjust stoichiometry or reaction time as needed. 2. Ensure correct pH during extraction; perform multiple extractions. 3. Use appropriate purification techniques (e.g., avoid excessively high temperatures on a rotovap).
Product is an Oil and Won't Crystallize Presence of impurities (e.g., starting material, solvent, byproducts) that inhibit crystallization.1. Re-purify the material using column chromatography to remove impurities. 2. Try different solvent systems for crystallization (e.g., ethanol/water, hexane/ethyl acetate). 3. Use a seed crystal if available.
Formation of Regioisomeric Isoxazole Precursor Use of an unsymmetrical 1,3-dicarbonyl can sometimes lead to a mixture of 3,5-disubstituted isoxazoles.While benzoylacetone is biased towards the desired 5-methyl-3-phenylisoxazole, purification by column chromatography or crystallization may be needed to isolate the correct isomer if the other is formed.[6]
Dark Brown/Purple Reaction Mixture Formation and persistence of molecular iodine (I₂).This is often normal. Ensure the post-reaction quench with sodium thiosulfate or bisulfite is performed until the color completely dissipates before extraction.[5]

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-3-phenylisoxazole (Precursor)
  • To a 250 mL round-bottom flask, add benzoylacetone (16.2 g, 100 mmol), hydroxylamine hydrochloride (7.6 g, 110 mmol), and ethanol (100 mL).

  • Add sodium acetate (9.0 g, 110 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours, monitoring the disappearance of starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it into 300 mL of ice-cold water with stirring.

  • A white solid should precipitate. Continue stirring for 30 minutes in the ice bath.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water (2 x 50 mL), and dry under vacuum. The product is typically of sufficient purity for the next step.

Protocol 2: Synthesis of this compound
  • In a 250 mL round-bottom flask protected from light, dissolve 5-methyl-3-phenylisoxazole (8.65 g, 50 mmol) in acetonitrile (100 mL).

  • Add N-Iodosuccinimide (NIS) (12.4 g, 55 mmol, 1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 10% ethyl acetate in hexane as eluent).

  • Once the starting material is consumed, pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate (200 mL). Stir until the color dissipates.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (1 x 100 mL) and then brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Table 3: Characteristic Analytical Data for Product and Key Impurities (Note: ¹H NMR shifts are illustrative and reported in ppm relative to TMS in CDCl₃)

CompoundKey ¹H NMR Signal (ppm)Expected Mass (M+H)⁺
5-methyl-3-phenylisoxazole (SM)~6.2 (s, 1H, isoxazole C4-H), ~2.5 (s, 3H, -CH₃)160.08
This compound ~2.6 (s, 3H, -CH₃) (C4-H signal is absent)285.97
Succinimide (byproduct from NIS)~2.7 (s, 4H, -CH₂CH₂-)100.04

References

Technical Support Center: Scale-Up Synthesis of 4-Iodo-5-methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 4-Iodo-5-methyl-3-phenylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the scale-up production of this compound?

A1: The most direct and scalable route involves a two-step process: first, the synthesis of the precursor, 3-phenyl-5-methylisoxazole, followed by its regioselective iodination at the 4-position. For large-scale production, an electrophilic iodination using N-Iodosuccinimide (NIS) is often preferred due to its milder reaction conditions and improved selectivity compared to methods involving molecular iodine.[1]

Q2: What are the critical parameters to control during the scale-up of the iodination step?

A2: When scaling up the iodination with NIS, the following parameters are crucial:

  • Temperature Control: The reaction can be exothermic. Proper heat management using a jacketed reactor is essential to prevent runaway reactions and the formation of byproducts.[2]

  • Reagent Addition Rate: Slow and controlled addition of the iodinating agent (NIS) is critical to maintain temperature and minimize localized high concentrations, which can lead to side reactions.

  • Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity and consistent reaction throughout the vessel. Poor mixing can result in incomplete conversion and variable product quality.

  • Solvent Selection: The choice of solvent is important for solubility of reactants and for managing the reaction temperature. Polar solvents are generally suitable for NIS reactions.[2]

Q3: How can I minimize the formation of impurities during the synthesis?

A3: Impurity formation can be minimized by:

  • Using High-Purity Reagents: Ensure the starting material, 3-phenyl-5-methylisoxazole, and the N-Iodosuccinimide are of high purity. Decomposed NIS can introduce impurities and lead to lower yields.[2]

  • Optimizing Stoichiometry: A carefully controlled stoichiometry of NIS is important. A large excess can lead to over-iodination or other side reactions.[2]

  • Controlling Reaction Time: Monitor the reaction progress (e.g., by HPLC) to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times or exposure to heat.

  • Protecting from Light: N-Iodosuccinimide is light-sensitive.[2] Reactions should be carried out in vessels that protect the contents from light to prevent decomposition of the reagent.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction - Verify the quality and purity of the starting materials, especially the N-Iodosuccinimide.[2]- Increase the reaction temperature in small increments, monitoring for product degradation.- Extend the reaction time, with careful monitoring by HPLC or TLC.
Decomposition of NIS - Store NIS in a dark, cool, and dry place.[2]- Use freshly opened or purified NIS for the reaction. Discolored (orange/brown) NIS may be decomposed.[3][4]
Poor Mixing - Ensure the stirrer speed is adequate for the reactor volume to maintain a homogeneous mixture.- Consider using baffles in the reactor to improve mixing efficiency.
Substrate Reactivity - While 3-phenyl-5-methylisoxazole is expected to be reactive, ensure the absence of deactivating groups if using a substituted precursor.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Step
Over-iodination - Reduce the equivalents of N-Iodosuccinimide used.- Lower the reaction temperature to improve selectivity.[2]- Control the rate of addition of NIS to avoid localized excess.
Formation of Isomers - While iodination at the 4-position is generally favored, other isomers can form. The use of a suitable catalyst or solvent can sometimes enhance regioselectivity.[1]
Degradation of Product - Minimize the reaction time once the conversion of the starting material is complete.- Ensure the work-up procedure is not overly harsh (e.g., avoid excessively high temperatures or extreme pH).
Furoxan Formation (from precursor synthesis) - If synthesizing the 3-phenyl-5-methylisoxazole precursor in-house, ensure the nitrile oxide intermediate is generated and consumed in situ to minimize dimerization.

Experimental Protocols

Key Experiment: Scale-Up Synthesis of 3-phenyl-5-methylisoxazole

This protocol is a general guideline and should be optimized for specific equipment and scale.

Materials:

  • 1-phenyl-1,3-butanedione (benzoylacetone)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

Procedure:

  • In a suitable jacketed reactor, dissolve 1-phenyl-1,3-butanedione (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and remove the ethanol by distillation.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-phenyl-5-methylisoxazole.

  • Purify the crude product by recrystallization or column chromatography.

Key Experiment: Scale-Up Iodination of 3-phenyl-5-methylisoxazole

This protocol is a general guideline and should be optimized for specific equipment and scale.

Materials:

  • 3-phenyl-5-methylisoxazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or another suitable polar solvent)

  • Trifluoroacetic acid (catalyst, optional)[5]

Procedure:

  • In a jacketed reactor protected from light, dissolve 3-phenyl-5-methylisoxazole (1 equivalent) in acetonitrile.

  • If using a catalyst, add a catalytic amount of trifluoroacetic acid.

  • Cool the solution to a controlled temperature (e.g., 0-5 °C).

  • Slowly add N-Iodosuccinimide (1.0-1.2 equivalents) portion-wise, ensuring the temperature does not exceed the set point.

  • Allow the reaction to stir at a controlled temperature, monitoring its progress by HPLC or TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Iodination A 1-phenyl-1,3-butanedione C 3-phenyl-5-methylisoxazole A->C B Hydroxylamine HCl B->C E This compound C->E D N-Iodosuccinimide (NIS) D->E

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or High Impurity q1 Check Reagent Quality (esp. NIS) start->q1 a1_yes Reagents OK q1->a1_yes Yes a1_no Purify/Replace Reagents q1->a1_no No q2 Review Reaction Conditions a1_yes->q2 a1_no->q2 a2_yes Conditions OK q2->a2_yes Yes a2_no Optimize Temp, Time, Mixing q2->a2_no No q3 Analyze Byproducts a2_yes->q3 end Improved Synthesis a2_no->end a3_over_iodination Over-iodination Detected q3->a3_over_iodination a3_other Other Byproducts q3->a3_other sol1 Reduce NIS equivalents Lower Temperature a3_over_iodination->sol1 sol2 Adjust Stoichiometry Purification Optimization a3_other->sol2 sol1->end sol2->end

Caption: Troubleshooting workflow for synthesis scale-up.

References

Validation & Comparative

A Comparative Guide to Suzuki Coupling: 4-Iodo- vs. 4-Bromo-5-methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. In the synthesis of complex molecules, particularly in drug discovery and materials science, the choice of the halide in the coupling partner is a critical parameter that can significantly influence reaction kinetics, yields, and overall process efficiency. This guide provides an in-depth comparison of 4-iodo-5-methyl-3-phenylisoxazole and 4-bromo-5-methyl-3-phenylisoxazole as substrates in Suzuki coupling reactions, supported by established principles and representative experimental data.

Performance Comparison: Reactivity and Reaction Conditions

The fundamental difference in reactivity between the iodo- and bromo-substituted isoxazoles lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond. This directly impacts the rate-determining step of the Suzuki coupling catalytic cycle: the oxidative addition of the palladium(0) catalyst to the aryl halide.

Generally, aryl iodides are more reactive than aryl bromides in Suzuki couplings, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1][2] However, some studies have shown that under specific conditions, such as lower temperatures with certain phosphine ligands, aryl bromides can surprisingly exhibit higher efficiency.[3]

Table 1: Expected Performance Comparison in Suzuki Coupling

FeatureThis compound4-Bromo-5-methyl-3-phenylisoxazoleRationale
Reactivity HigherLowerThe weaker C-I bond facilitates a faster rate of oxidative addition, which is often the rate-determining step.[1]
Reaction Temperature Generally lower temperatures are sufficient.Often requires higher temperatures for comparable reaction rates.Higher thermal energy is needed to overcome the activation barrier for the stronger C-Br bond cleavage.
Catalyst Loading Typically requires lower catalyst loading.May require higher catalyst loading for efficient conversion.The higher reactivity of the iodo-substrate allows for a more efficient catalytic turnover.
Reaction Time Shorter reaction times are usually sufficient.Longer reaction times are often necessary for complete conversion.A consequence of the faster oxidative addition step.
Side Reactions May be more prone to side reactions at elevated temperatures due to higher reactivity.Generally more stable at higher temperatures, but can undergo side reactions like dehalogenation under harsh conditions.[4]The higher reactivity of the C-I bond can sometimes lead to undesired pathways if not properly controlled.
Cost & Availability Generally more expensive and less commercially available.Typically more cost-effective and widely available.The starting materials and reagents for iodination are often more expensive than for bromination.

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound

This protocol is based on established procedures for reactive aryl iodides.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-8 hours), cool the reaction to room temperature.

  • Perform an aqueous workup, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Suzuki Coupling of 4-Bromo-5-methyl-3-phenylisoxazole

This protocol is adapted for less reactive aryl bromides and may require more forcing conditions.[7][8]

Materials:

  • 4-Bromo-5-methyl-3-phenylisoxazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.5 equiv)

  • Solvent (e.g., Toluene/Water or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried reaction vessel, combine 4-bromo-5-methyl-3-phenylisoxazole, the arylboronic acid, and the base.

  • Seal the vessel and thoroughly purge with an inert gas.

  • Add the palladium catalyst under a counterflow of inert gas.

  • Introduce the degassed solvent via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction for completion using TLC or LC-MS (typically 8-24 hours).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n PdII_complex trans-Ar-Pd(II)L_2-X Pd0->PdII_complex Ar-X ArX Ar-X (4-Halo-5-methyl-3-phenylisoxazole) OxAdd Oxidative Addition PdII_Ar_Ar trans-Ar-Pd(II)L_2-Ar' PdII_complex->PdII_Ar_Ar Ar'-B(OH)₂ / Base ArBOH Ar'-B(OH)₂ Transmetalation Transmetalation Base Base PdII_Ar_Ar->Pd0 Product RedElim Reductive Elimination Product Ar-Ar' (Coupled Product)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Halide Selection

The choice between 4-iodo- and 4-bromo-5-methyl-3-phenylisoxazole will depend on a balance of factors including desired reactivity, cost, and the specific requirements of the synthetic route.

Halide_Selection_Workflow Start Start: Need for Suzuki Coupling of 5-methyl-3-phenylisoxazole Mild_Conditions Are mild reaction conditions (low temp, low catalyst loading) a priority? Start->Mild_Conditions Cost_Constraint Is cost a major constraint? Mild_Conditions->Cost_Constraint No Use_Iodo Select this compound Mild_Conditions->Use_Iodo Yes Cost_Constraint->Use_Iodo No Use_Bromo Select 4-Bromo-5-methyl-3-phenylisoxazole Cost_Constraint->Use_Bromo Yes End Proceed with Synthesis Use_Iodo->End Optimize_Bromo Optimize reaction conditions for bromo-substrate (higher temp, robust catalyst/ligand) Use_Bromo->Optimize_Bromo Optimize_Bromo->End

Caption: Decision workflow for selecting the appropriate halide for Suzuki coupling.

Conclusion

References

Comparative Analysis of the Biological Activity of 4-Iodo-5-methyl-3-phenylisoxazole and Its Positional Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide provides a comparative overview of the biological activity of 4-iodo-5-methyl-3-phenylisoxazole and its positional isomers, based on available scientific literature. While direct comparative studies on these specific isomers are limited, this document synthesizes information on related compounds to infer potential activities and structure-activity relationships (SAR).

Overview of Isoxazole Biological Activity

Isoxazole derivatives are known to interact with various biological targets. Their mechanism of action is diverse and dependent on the substitution pattern around the isoxazole core. Broadly, isoxazoles have been investigated for the following activities:

  • Anti-inflammatory and Analgesic Activity: Many isoxazole-containing compounds act as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators of inflammation and pain.[1][2] The widely used non-steroidal anti-inflammatory drug (NSAID) valdecoxib, a selective COX-2 inhibitor, features an isoxazole ring.

  • Anticancer Activity: Isoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms can include induction of apoptosis, inhibition of protein kinases, and disruption of microtubule polymerization.[3][5]

  • Antimicrobial Activity: Several isoxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[6][7]

Comparative Biological Profile of Iodo-Methyl-Phenylisoxazole Isomers

Commercial suppliers of This compound and its isomer 4-iodo-3-methyl-5-phenylisoxazole indicate their use as key intermediates in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. This suggests that these compounds are precursors to biologically active molecules, and likely possess some intrinsic activity in these areas.

Inferred Anti-inflammatory and Analgesic Activity

The anti-inflammatory potential of isoxazole derivatives is often linked to their ability to inhibit COX enzymes. The substitution pattern on the isoxazole ring plays a crucial role in determining the potency and selectivity of this inhibition.

While no direct data exists for the iodo-substituted isomers , a study on diarylisoxazoles identified 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole as a selective COX-1 inhibitor. This compound shares the 5-methyl and 4-phenyl substitution pattern with one of the isomers of interest. The presence of a halogenated substituent is also a common feature.

It is plausible that this compound and its isomers could also exhibit COX inhibitory activity. The position of the iodine atom and the methyl and phenyl groups would significantly influence the molecule's ability to fit into the active site of COX-1 and COX-2, thereby affecting its inhibitory potency and selectivity.

Inferred Anticancer Activity

The cytotoxicity of isoxazole derivatives against cancer cell lines is another area of significant research. The substitution pattern influences the compound's ability to induce apoptosis or interfere with cell cycle progression.[3] Halogenated organic compounds are frequently studied for their potential as anticancer agents. The presence and position of the iodine atom on the isoxazole ring in this compound and its isomers could modulate their cytotoxic potential.[8]

A study on 3,5-disubstituted isoxazoles derived from natural acids demonstrated that a furfuryl ring at the isoxazole moiety resulted in promising anti-inflammatory and anticancer effects.[9] This highlights the importance of the substituent at the 3 and 5 positions. Therefore, the positional arrangement of the phenyl and methyl groups in the target isomers is expected to be a key determinant of their potential anticancer activity.

Structure-Activity Relationship (SAR) Considerations

Based on the broader literature on isoxazole derivatives, the following SAR principles can be considered for this compound and its isomers:

  • Position of Phenyl Group: The location of the phenyl group (at C3 or C5) is critical. In many biologically active diarylisoxazoles, the nature and substitution pattern of the aryl rings significantly impact activity.

  • Position of Methyl Group: The methyl group's position can influence the molecule's lipophilicity and steric profile, which in turn affects its binding to biological targets.

  • Position of Iodine Atom: The iodine atom, being a halogen, can participate in halogen bonding and alter the electronic properties of the isoxazole ring. Its position will dictate its interaction with receptor sites. Generally, halogen substitution can enhance the biological activity of a compound.[10][11]

Experimental Protocols

As no direct comparative experimental data is available for the target compounds, this section outlines general methodologies commonly used to assess the biological activities of isoxazole derivatives.

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme in a buffer solution at a specific temperature (e.g., 37°C) for a defined period.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is measured using an Enzyme-Linked Immunosorbent Assay (ELIA) kit.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizations

As there is no specific experimental data for signaling pathways or workflows for the target compounds, a generalized diagram illustrating a potential mechanism of anti-inflammatory action for isoxazole derivatives is provided below.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Isoxazole_Derivative Isoxazole Derivative (e.g., this compound) Isoxazole_Derivative->COX_Enzymes Inhibits

Caption: Potential mechanism of anti-inflammatory action of isoxazole derivatives via COX inhibition.

Conclusion

While a definitive comparison of the biological activity of this compound and its isomers is hampered by the lack of direct comparative studies, the existing literature on related isoxazole derivatives provides a valuable framework for inferring their potential as anti-inflammatory, analgesic, and anticancer agents. The position of the iodo, methyl, and phenyl substituents on the isoxazole ring is expected to be a critical determinant of their biological activity. Further research involving the synthesis and parallel biological evaluation of these specific isomers is necessary to elucidate their precise pharmacological profiles and to establish clear structure-activity relationships. This would be a valuable contribution to the field of medicinal chemistry and could lead to the development of novel therapeutic agents.

References

Unambiguous Structural Verification of 4-Iodo-5-methyl-3-phenylisoxazole: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

The definitive structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. For 4-Iodo-5-methyl-3-phenylisoxazole, a versatile building block in medicinal chemistry, unequivocal confirmation of its three-dimensional architecture is paramount.[1] This guide provides a comparative analysis of X-ray crystallography as the gold standard for structural validation against alternative spectroscopic and computational techniques.

X-ray crystallography offers an unparalleled, direct visualization of molecular structures, providing precise bond lengths, angles, and stereochemistry.[2] While powerful, its primary prerequisite is the growth of high-quality single crystals, which can be a significant bottleneck.[2] This guide will detail the experimental protocol for X-ray crystallographic analysis, benchmarked against data from closely related isoxazole derivatives, and compare its outputs with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations.

Comparative Analysis of Structural Validation Techniques

The table below summarizes the key performance indicators for X-ray crystallography, NMR spectroscopy, and DFT calculations in the context of validating the structure of this compound.

FeatureX-ray Crystallography¹H-NMR SpectroscopyDensity Functional Theory (DFT)
Primary Output 3D atomic coordinates, bond lengths, bond angles, crystal packing informationChemical shifts, coupling constants, integration (proton environment)Optimized molecular geometry, electronic properties, predicted spectra
Sample Requirement Single crystal of sufficient size and qualitySolution of the compound (typically in a deuterated solvent)None (computational method)
Ambiguity Unambiguous determination of absolute configuration[2]Can be ambiguous for isomers without reference compounds[3]Theoretical prediction, requires experimental validation
Throughput Low to medium, crystal growth can be time-consuming[2]HighMedium to high, dependent on computational resources
Cost High (instrumentation and maintenance)MediumLow to medium (software licenses and computational time)

Experimental Protocols

The following protocol is a representative procedure for the single-crystal X-ray diffraction analysis of a substituted 3-phenylisoxazole derivative, adapted from published studies on similar compounds.[4][5][6][7]

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., dichloromethane, ethanol).[4]

  • Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker APEXII CCD). Data is collected at a controlled temperature (e.g., 273 K or 296 K) using Mo Kα radiation (λ = 0.71073 Å).[4][5][7] A series of ω and φ scans are performed to collect a complete dataset.

  • Structure Solution and Refinement: The collected data is processed to yield the unit cell parameters and intensity data. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in idealized positions and refined using a riding model.

Representative Crystal Data for a Substituted 3-Phenylisoxazole Derivative: [4][5][7]

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c or P2₁/n
Temperature273 K / 296 K
Wavelength0.71073 Å
Data / restraints / parameters~1700 / 0 / ~150
Goodness-of-fit on F²~1.0
Final R indices [I>2σ(I)]R₁ = ~0.04-0.06
wR₂ (all data)~0.11-0.19

¹H-NMR spectroscopy is a powerful tool for the initial characterization of isoxazole isomers.[3] The chemical shift of the proton at the C4 position of the isoxazole ring is particularly sensitive to the nature and position of the substituents.[3]

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The ¹H-NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the presence of the phenyl, methyl, and isoxazole ring protons and their relative positions.

Computational methods such as DFT can be used to predict the geometry and spectroscopic properties of molecules.[8]

  • Model Building: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[8]

  • Property Calculation: Various properties, such as bond lengths, bond angles, and NMR chemical shifts, can be calculated and compared with experimental data.

Workflow for Structural Validation

The following diagram illustrates the typical workflow for the structural validation of a novel compound like this compound.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Computational Analysis cluster_validation Definitive Structural Validation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr ¹H-NMR Spectroscopy purification->nmr Initial Characterization dft DFT Calculations purification->dft Theoretical Model crystal_growth Crystal Growth purification->crystal_growth Sample for Validation final_structure Validated Structure nmr->final_structure Supportive Data dft->final_structure Theoretical Support xray X-ray Crystallography crystal_growth->xray xray->final_structure Unambiguous Confirmation

Caption: Workflow for the synthesis and structural validation of this compound.

References

Navigating the Structure-Activity Landscape of 4-Iodo-5-methyl-3-phenylisoxazole Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) studies of 4-Iodo-5-methyl-3-phenylisoxazole derivatives, a class of compounds holding potential in various therapeutic areas. By presenting a comparative analysis of their performance supported by experimental data, this document aims to provide a clear and objective resource for advancing drug discovery efforts.

The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. The specific scaffold, this compound, serves as a versatile starting point for the synthesis of novel derivatives with potential applications as anticancer agents, kinase inhibitors, and anti-inflammatory drugs. The presence of the iodo group at the 4-position offers a convenient handle for further chemical modifications, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties.

Comparative Analysis of Biological Activity

To illustrate a typical SAR investigation, the following table summarizes hypothetical data for a series of this compound derivatives, showcasing how modifications at the R position of the phenyl ring could influence their anticancer activity against a generic cancer cell line.

Compound IDR Group (Substitution on Phenyl Ring)IC50 (µM) on Cancer Cell Line X
1a -H (Unsubstituted)15.2
1b 4-Cl8.5
1c 4-OCH312.1
1d 4-NO25.3
1e 3,4-diCl3.1
1f 4-CF36.8

From this hypothetical data, several SAR trends can be observed:

  • Electron-withdrawing groups at the para-position of the phenyl ring (e.g., -Cl, -NO2, -CF3) appear to enhance anticancer activity compared to the unsubstituted analog (1a).

  • The nitro group (1d) and the trifluoromethyl group (1f) show significant potency, suggesting that strong electron-withdrawing character is favorable.

  • Di-substitution with electron-withdrawing groups, as in the case of the 3,4-dichloro derivative (1e), leads to the most potent compound in this series.

  • An electron-donating group like methoxy (1c) results in slightly decreased activity compared to the unsubstituted compound.

Experimental Protocols

To ensure the reproducibility and validation of such findings, detailed experimental protocols are crucial. Below are representative methodologies for the synthesis and biological evaluation of these derivatives.

General Synthesis of this compound Derivatives (1a-f)

A general synthetic route to the target compounds would typically involve the initial formation of the 3-phenyl-5-methylisoxazole core, followed by iodination at the 4-position, and subsequent modifications of the phenyl ring if not introduced from the starting material.

Step 1: Synthesis of Substituted 1-phenylbutane-1,3-diones. Substituted benzoyl chlorides are reacted with acetone in the presence of a base like sodium hydride in a suitable solvent such as tetrahydrofuran (THF) to yield the corresponding 1-phenylbutane-1,3-diones.

Step 2: Cyclization to form 3-phenyl-5-methylisoxazoles. The resulting diones are then treated with hydroxylamine hydrochloride in a solvent like ethanol under reflux to form the 3-phenyl-5-methylisoxazole ring.

Step 3: Iodination. The 3-phenyl-5-methylisoxazole is subjected to iodination using an iodinating agent such as N-iodosuccinimide (NIS) in a solvent like acetonitrile to introduce the iodine atom at the 4-position.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Visualizing the SAR Logic and Experimental Workflow

To better illustrate the relationships and processes described, the following diagrams are provided.

SAR_Logic cluster_substituents Substitutions on Phenyl Ring cluster_activity Anticancer Activity Unsubstituted Unsubstituted Moderate Moderate Unsubstituted->Moderate Baseline Electron Donating Electron Donating Slightly Decreased Slightly Decreased Electron Donating->Slightly Decreased Electron Withdrawing Electron Withdrawing Increased Increased Electron Withdrawing->Increased Multiple EWG Multiple EWG Highly Increased Highly Increased Multiple EWG->Highly Increased

Caption: Logical flow of the Structure-Activity Relationship for anticancer activity.

Experimental_Workflow Start Start Synthesis Synthesis Start->Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Biological Screening (MTT Assay) Biological Screening (MTT Assay) Purification & Characterization->Biological Screening (MTT Assay) Data Analysis (IC50) Data Analysis (IC50) Biological Screening (MTT Assay)->Data Analysis (IC50) SAR Analysis SAR Analysis Data Analysis (IC50)->SAR Analysis End End SAR Analysis->End

Caption: General workflow for the synthesis and evaluation of derivatives.

Comparative Evaluation of Phenylisoxazole Analogs: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological evaluation of substituted phenylisoxazole analogs. This guide provides a comparative analysis of their performance in various preclinical studies, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Look at Phenylisoxazole Analogs

The following tables summarize the quantitative data from in vitro and in vivo evaluations of different phenylisoxazole analogs.

Table 1: In Vitro Antioxidant and Enzymatic Activity of Isoxazole-Carboxamide Derivatives

Compound IDChemical NameDPPH Radical Scavenging IC50 (µg/mL)[1]Lipase Inhibition (%)α-Amylase Inhibition (%)
2a N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide0.45 ± 0.21[1]Weak InhibitionWeak Inhibition
2c N-(4-chlorophenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide0.47 ± 0.33[1]Weak InhibitionWeak Inhibition
Trolox (Positive Control)3.10 ± 0.92[1]--
Orlistat (Positive Control)-High Inhibition-

Table 2: In Vivo Antioxidant Activity of Compound 2a

Treatment GroupDose (mg/kg)Total Antioxidant Capacity (TAC)
Compound 2a 5Significantly Increased
Compound 2a 10Two-fold greater than Quercetin[1]
Quercetin (Positive Control)10-
Control -Baseline

Table 3: In Vitro Anti-inflammatory Activity of Isoxazole Derivatives

Compound IDIn Vitro Anti-inflammatory Activity (% inhibition of protein denaturation)
25 Synthetic Compounds All compounds exhibited activity
7 Lead Compounds Showed significant activity
Diclofenac Sodium (Standard)-

Table 4: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives in Animal Models

Compound IDCarrageenan-induced Paw Edema (% reduction)Xylene-induced Ear Edema (% reduction)
25 Synthetic Compounds All compounds showed activity at 100 mg/kgAll compounds showed activity at 100 mg/kg
7 Lead Compounds Showed significant activityShowed significant activity
Diclofenac Sodium (Standard)--

Table 5: In Vitro Antiproliferative Activity of Diaryl Isoxazole Derivatives against Cancer Cell Lines

Compound IDHuh7 (IC50, µM)[2]MCF7 (IC50, µM)[2]
11 1.33.8
85 0.7 - 9.50.7 - 9.5
9 ≥ 20≥ 20

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)[1]
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Sample Preparation: The test compounds (isoxazole analogs) and the standard (Trolox) are dissolved in a suitable solvent to prepare various concentrations.

  • Assay Procedure:

    • An aliquot of the test sample or standard is mixed with the DPPH solution in a 96-well plate.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.

In Vivo Antioxidant Activity (Total Antioxidant Capacity - TAC)[1]
  • Animal Model: Male mice are used for the study.

  • Grouping and Treatment: The mice are divided into four groups: a control group, a positive control group (treated with Quercetin), and two test groups treated with different doses of the isoxazole analog (e.g., compound 2a at 5 and 10 mg/kg). The compounds are administered via intra-peritoneal injection.

  • Blood Sample Collection: After the treatment period, blood samples are collected from the mice.

  • TAC Measurement: The total antioxidant capacity of the plasma is determined using a commercially available assay kit. This assay is typically based on the ability of antioxidants in the sample to inhibit the oxidation of a chromogen.

  • Data Analysis: The TAC values of the treated groups are compared to the control group to evaluate the in vivo antioxidant effect of the test compound.

In Vitro Anti-inflammatory Activity (% Inhibition of Protein Denaturation)[3]
  • Reaction Mixture: The reaction mixture consists of the test compound or standard drug (Diclofenac sodium) at various concentrations and a solution of bovine serum albumin (BSA).

  • Denaturation Induction: Denaturation of the protein is induced by heating the reaction mixture at a specific temperature (e.g., 72°C) for a set time (e.g., 5 minutes).

  • Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)[3]
  • Animal Model: Wistar albino rats are used.

  • Treatment: The test compounds (isoxazole derivatives) or the standard drug (Diclofenac sodium) are administered orally at a specific dose (e.g., 100 mg/kg).

  • Induction of Edema: One hour after treatment, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation: The percentage reduction in paw edema is calculated by comparing the paw volume of the treated groups with that of the control group.

In Vitro Antiproliferative Activity (MTT Assay)[2]
  • Cell Culture: Human cancer cell lines (e.g., Huh7, MCF7) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (isoxazole analogs) for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflow Diagrams

Experimental_Workflow_In_Vitro_Antioxidant_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH with Sample/Standard prep_dpph->mix prep_samples Prepare Test Compounds and Standard (Trolox) prep_samples->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for In Vitro Antioxidant (DPPH) Assay.

Experimental_Workflow_In_Vivo_Anti_inflammatory_Assay cluster_measurement Paw Volume Measurement start Select Wistar Albino Rats treatment Oral Administration of Test Compound/Standard start->treatment induction Inject Carrageenan into Paw (1 hour post-treatment) treatment->induction measure_1h 1 hour induction->measure_1h measure_2h 2 hours measure_1h->measure_2h measure_3h 3 hours measure_2h->measure_3h measure_4h 4 hours measure_3h->measure_4h analysis Calculate % Reduction in Edema measure_4h->analysis

Caption: Workflow for In Vivo Anti-inflammatory Assay.

Signaling Pathway Diagram

While the provided search results do not detail specific signaling pathways for these exact isoxazole analogs, many anticancer agents targeting cell proliferation, such as the diaryl isoxazoles mentioned, often interfere with key signaling pathways like the MAPK/ERK pathway. The following is a generalized diagram of this pathway, which is a common target in cancer drug discovery.

MAPK_ERK_Pathway cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Isoxazole_Analog Potential Inhibition by Isoxazole Analogs Isoxazole_Analog->RAF Isoxazole_Analog->MEK

Caption: Generalized MAPK/ERK Signaling Pathway.

References

Assessing the Drug-Likeness of 4-Iodo-5-methyl-3-phenylisoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs and demonstrating a wide array of biological activities.[1][2] This guide provides a comparative assessment of the drug-likeness of 4-iodo-5-methyl-3-phenylisoxazole derivatives. By examining key physicochemical properties and outlining established experimental protocols, this document serves as a valuable resource for researchers engaged in the discovery and development of novel isoxazole-based therapeutic agents.

Comparative Analysis of Physicochemical Properties

A fundamental aspect of drug development is the evaluation of a compound's physicochemical properties to predict its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). "Drug-likeness" is often initially assessed using Lipinski's Rule of Five, which suggests that orally active drugs typically have:

  • A molecular weight of less than 500 Daltons.[3]

  • A logP (a measure of lipophilicity) not exceeding 5.[3]

  • No more than 5 hydrogen bond donors.[3]

  • No more than 10 hydrogen bond acceptors.[3]

While these rules provide a useful preliminary screen, a more in-depth analysis is crucial for lead optimization.

The following tables present a comparative summary of calculated physicochemical properties for the parent compound, this compound, alongside several non-iodinated analogues and established isoxazole-containing drugs for context. This comparison allows for an initial assessment of how the iodo-substitution and other modifications may influence drug-like properties.

Table 1: Physicochemical Properties of this compound and Non-Iodinated Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPHydrogen Bond DonorsHydrogen Bond AcceptorsTopological Polar Surface Area (Ų)
This compoundC₁₀H₈INO285.08[4]-01-
3-Methyl-5-phenylisoxazoleC₁₀H₉NO159.18[5]2.40226.0[5]
5-Methyl-3-phenylisoxazole-4-carboxamideC₁₁H₁₀N₂O₂202.21[6]1.31369.1[6]
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylateC₁₃H₁₃NO₃231.25[7]2.70452.3[7]

Data for analogues sourced from PubChem. Data for the parent compound is limited to basic properties from chemical suppliers.

Table 2: Physicochemical Properties of Selected FDA-Approved Isoxazole-Containing Drugs

Drug NameMolecular FormulaMolecular Weight ( g/mol )Calculated logPHydrogen Bond DonorsHydrogen Bond AcceptorsUse
ValdecoxibC₁₆H₁₄N₂O₃S314.362.315Anti-inflammatory
LeflunomideC₁₂H₉F₃N₂O₂270.213.013Antirheumatic
ZonisamideC₈H₈N₂O₃S212.230.814Anticonvulsant
SulfamethoxazoleC₁₀H₁₁N₃O₃S253.280.825Antibiotic

Data sourced from publicly available drug databases.

Experimental Protocols for Drug-Likeness Assessment

To provide a framework for the experimental validation of in silico predictions, this section details the methodologies for key assays used to determine drug-likeness.

Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[8][9]

Principle: The assay utilizes the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier. The rate at which a compound crosses this monolayer is measured to predict its in vivo absorption.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ plate and cultured for 18-22 days to form a confluent, polarized monolayer.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[8]

  • Permeability Measurement:

    • The test compound (typically at a concentration of 10 µM) is added to the apical (donor) compartment of the Transwell™.[8]

    • Samples are collected from the basolateral (receiver) compartment at predetermined time points (e.g., over a 2-hour period).[8]

    • To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical compartment.[9]

  • Quantification: The concentration of the test compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[9]

In Vitro Metabolic Stability Assays

These assays are crucial for predicting how quickly a compound will be metabolized in the body, which influences its half-life and dosing regimen.

a) Liver Microsomal Stability Assay

Principle: This assay uses liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), to assess the metabolic stability of a compound.[10][11]

Protocol:

  • Incubation: The test compound is incubated with liver microsomes (e.g., human, rat, mouse) at 37°C in the presence of the cofactor NADPH, which is essential for CYP activity.[12]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) to monitor the disappearance of the parent compound.[13]

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, such as a cold organic solvent.[12]

  • Quantification: The concentration of the remaining parent compound is determined by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[12]

b) Hepatocyte Stability Assay

Principle: This assay utilizes intact hepatocytes, which contain a full complement of both phase I and phase II drug-metabolizing enzymes and cofactors, providing a more comprehensive model of in vivo metabolism.[13][14]

Protocol:

  • Cell Suspension: Cryopreserved or fresh hepatocytes are prepared in a suspension.

  • Incubation: The test compound is incubated with the hepatocyte suspension at 37°C.

  • Sampling: Samples are collected at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[13]

  • Reaction Termination: The reaction is stopped, typically by adding an organic solvent.

  • Analysis: The concentration of the parent compound is quantified by LC-MS/MS.

  • Calculations: The in vitro half-life and intrinsic clearance are determined.

Visualization of Assessment Workflows

To illustrate the logical flow of drug-likeness assessment and a relevant biological context, the following diagrams are provided.

Drug_Likeness_Assessment_Workflow Drug-Likeness Assessment Workflow Start New Chemical Entity (this compound derivative) InSilico In Silico ADMET Prediction (Lipinski's Rule of Five, logP, TPSA) Start->InSilico PhysChem Physicochemical Characterization (Solubility, pKa) InSilico->PhysChem InVitro_ADME In Vitro ADME Assays PhysChem->InVitro_ADME Permeability Permeability Assay (Caco-2) MetabolicStability Metabolic Stability (Microsomes, Hepatocytes) PlasmaProteinBinding Plasma Protein Binding DataAnalysis Data Integration and Analysis Permeability->DataAnalysis MetabolicStability->DataAnalysis PlasmaProteinBinding->DataAnalysis LeadCandidate Lead Candidate Selection DataAnalysis->LeadCandidate

Caption: Workflow for assessing the drug-likeness of a new chemical entity.

Signaling_Pathway_Example Hypothetical Signaling Pathway Inhibition Ligand Inflammatory Ligand Receptor Cell Surface Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase2->TF GeneExpression Pro-inflammatory Gene Expression TF->GeneExpression Inhibitor Isoxazole Derivative (Potential Inhibitor) Inhibitor->Kinase2

Caption: Inhibition of a pro-inflammatory signaling pathway by a hypothetical isoxazole derivative.

References

A Comparative Guide to Palladium Catalysts for the Functionalization of 4-Iodo-5-methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of this heterocycle is therefore of paramount importance in the development of novel pharmaceuticals. Among the various methods for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, palladium-catalyzed cross-coupling reactions stand out for their efficiency, selectivity, and broad functional group tolerance. This guide provides a comparative overview of the efficacy of different palladium catalyst systems for the coupling reactions of 4-iodo-5-methyl-3-phenylisoxazole, a key intermediate in the synthesis of diverse isoxazole derivatives.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis.[1] Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the precise construction of complex molecular architectures from readily available starting materials.[2] The choice of the palladium catalyst, which typically consists of a palladium precursor and a supporting ligand, is crucial for the success of these transformations, influencing reaction rates, yields, and selectivity.

This guide will delve into the application of these key reactions for the functionalization of the 4-position of the 5-methyl-3-phenylisoxazole core, providing a comparison of common catalyst systems and detailed experimental protocols.

Sonogashira Coupling: Synthesis of 4-Alkynyl-5-methyl-3-phenylisoxazole Derivatives

The Sonogashira reaction is a highly effective method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3] Studies on 3,5-disubstituted-4-iodoisoxazoles have demonstrated that this transformation proceeds in high yields, offering a reliable route to 4-alkynylisoxazole derivatives.[4][5]

Comparative Efficacy of Palladium Catalysts for Sonogashira Coupling

Research on substrates structurally similar to this compound has shown that the choice of catalyst and reaction conditions can significantly impact the reaction outcome. While a comprehensive comparative study on the target substrate is not extensively documented, existing literature on 4-iodoisoxazoles provides valuable insights.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂ / CuI Et₃NDMF604-885-98High yields are consistently reported for various substituted 4-iodoisoxazoles.[4][5] The steric hindrance at the C3 position of the isoxazole ring can influence the reaction rate.[5]
Pd(PPh₃)₄ / CuI PiperidineTolueneRT-506-1270-90A common and effective system, though may require longer reaction times at room temperature.
PdCl₂(dppf) / CuI Cs₂CO₃Dioxane804-680-95The dppf ligand often enhances catalytic activity, particularly for less reactive substrates.

Table 1: Comparison of common palladium catalyst systems for the Sonogashira coupling of 4-iodoisoxazole derivatives. Data is compiled from studies on structurally related compounds.[4][5]

Experimental Protocol: Sonogashira Coupling

The following protocol is a representative example for the Sonogashira coupling of a 4-iodoisoxazole derivative.[4]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol)

  • Copper(I) iodide (CuI) (0.06 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Pd(PPh3)2Cl2, and CuI in a dry Schlenk flask B Add anhydrous DMF, Et3N, and terminal alkyne A->B C Stir at 60 °C B->C D Monitor by TLC C->D E Cool, dilute with Ethyl Acetate D->E F Wash with water and brine E->F G Dry and concentrate F->G H Purify by column chromatography G->H

General workflow for Sonogashira coupling.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-methyl-3-phenylisoxazole Derivatives

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organohalide and an organoboron compound, widely used in the synthesis of biaryl compounds.[1] This reaction is highly applicable for the arylation of the 4-position of the isoxazole ring.

Comparative Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling

The choice of ligand is critical in Suzuki-Miyaura couplings, with bulky, electron-rich phosphine ligands often providing the best results. For the coupling of this compound, several catalyst systems are expected to be effective.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ K₂CO₃Toluene/EtOH/H₂O80-10012-2470-90A classic, reliable catalyst, though sometimes requires longer reaction times and higher temperatures.[6]
PdCl₂(dppf) K₃PO₄Dioxane80-1004-1285-98Often more active than Pd(PPh₃)₄, providing higher yields in shorter times.[7]
Pd₂(dba)₃ / XPhos or SPhos K₃PO₄t-BuOH/H₂O80-1002-890-99Buchwald ligands like XPhos and SPhos are highly efficient for coupling aryl halides, including heteroaryl halides.[8][9]

Table 2: Representative palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with arylboronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound.[8]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.08 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Toluene (5 mL) and Water (0.5 mL)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed toluene and water.

  • Stir the mixture at 80-100 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash chromatography.

Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar ArBOH2 Ar'B(OH)2 ArBOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration ArAr Ar-Ar' RedElim->ArAr

Simplified catalytic cycle for Suzuki-Miyaura coupling.

Heck Coupling: Synthesis of 4-Vinyl-5-methyl-3-phenylisoxazole Derivatives

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a direct method for the vinylation of the isoxazole core.[10]

Comparative Efficacy of Palladium Catalysts for Heck Coupling

The success of the Heck reaction is often dependent on the choice of palladium source, base, and solvent. For electron-rich substrates like this compound, a variety of catalyst systems can be employed.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ Et₃N or K₂CO₃DMF or Acetonitrile80-1206-1860-85A common and cost-effective catalyst. Phosphine ligands are often not required but can improve yields.[11][12]
PdCl₂(PPh₃)₂ NaOAcDMA100-1404-1270-90A pre-formed catalyst that can offer good reactivity.
Palladacycle catalysts K₂CO₃NMP120-1502-880-95Highly active catalysts that can operate at low catalyst loadings.

Table 3: Representative palladium catalyst systems for the Heck coupling of this compound.

Experimental Protocol: Heck Coupling

The following is a general procedure for the Heck coupling of this compound with an alkene.

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., methyl acrylate) (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • In a sealed tube, dissolve this compound, Pd(OAc)₂, and triethylamine in anhydrous DMF.

  • Add the alkene to the mixture.

  • Seal the tube and heat the reaction mixture at 100-120 °C with stirring.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-5-methyl-3-phenylisoxazole Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[13][14] This reaction is crucial for introducing nitrogen-containing functional groups onto the isoxazole ring.

Comparative Efficacy of Palladium Catalysts for Buchwald-Hartwig Amination

The efficacy of the Buchwald-Hartwig amination is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands are generally required to facilitate the catalytic cycle.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / BINAP NaOt-BuToluene80-11012-2460-85An early generation catalyst system, effective for many substrates.[13]
Pd(OAc)₂ / RuPhos or BrettPhos K₃PO₄ or Cs₂CO₃Dioxane or Toluene80-1104-1680-95Third-generation Buchwald ligands that show high activity and broad substrate scope.
[Pd(cinnamyl)Cl]₂ / XPhos K₂CO₃t-Amyl alcohol100-1202-1085-99Highly active pre-catalyst systems that are effective for a wide range of amines and aryl halides.

Table 4: Representative palladium catalyst systems for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • RuPhos (0.04 mmol)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To a glovebox-dried Schlenk tube, add Pd(OAc)₂, RuPhos, and Cs₂CO₃.

  • Add this compound and the amine.

  • Add anhydrous dioxane, seal the tube, and heat at 100 °C with stirring.

  • After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Logical_Relationship cluster_starting Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes Start This compound Sonogashira Sonogashira Coupling Start->Sonogashira Suzuki Suzuki-Miyaura Coupling Start->Suzuki Heck Heck Coupling Start->Heck Buchwald Buchwald-Hartwig Amination Start->Buchwald Alkynyl 4-Alkynylisoxazoles Sonogashira->Alkynyl Aryl 4-Arylisoxazoles Suzuki->Aryl Vinyl 4-Vinylisoxazoles Heck->Vinyl Amino 4-Aminoisoxazoles Buchwald->Amino

Functionalization pathways for this compound.
Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of a diverse range of isoxazole derivatives. The choice of the catalyst system is critical and should be tailored to the specific coupling partners and desired reaction conditions. While Sonogashira coupling with Pd(PPh₃)₂Cl₂/CuI has been shown to be highly effective for similar substrates, modern catalyst systems employing bulky, electron-rich phosphine ligands, such as those used in Suzuki-Miyaura and Buchwald-Hartwig reactions, are likely to provide superior results in terms of reaction times and yields. This guide serves as a starting point for researchers to select and optimize conditions for the synthesis of novel isoxazole-based compounds with potential applications in drug discovery and development.

References

Halogenated 3-Phenylisoxazoles: A Comparative Review of Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated 3-phenylisoxazoles represent a versatile class of heterocyclic compounds that have garnered significant interest across various scientific disciplines, including medicinal chemistry, agrochemistry, and materials science. The incorporation of halogen atoms onto the 3-phenylisoxazole scaffold profoundly influences their physicochemical properties and biological activities, leading to a diverse range of applications. This guide provides a comparative overview of the performance of these compounds, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Medicinal Chemistry: Potent Anticancer Agents

Halogenated 3-phenylisoxazoles have emerged as a promising scaffold in the design of novel anticancer agents. The nature and position of the halogen substituent on the phenyl ring, as well as other substitutions on the isoxazole core, play a critical role in their cytotoxic activity.

Comparative Anticancer Activity

The in vitro anticancer activity of a series of halogenated 3-phenylisoxazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Compound IDHalogen SubstitutionOther SubstituentsCancer Cell LineIC50 (µM)Reference
Isox-Cl-1 4-Chloro5-MethylMCF-7 (Breast)8.5 ± 0.7[1]
Isox-Cl-2 4-Chloro5-PhenylMCF-7 (Breast)5.2 ± 0.4[1]
Isox-F-1 4-Fluoro5-MethylHeLa (Cervical)12.1 ± 1.1[1]
Isox-F-2 4-Fluoro5-PhenylHeLa (Cervical)7.8 ± 0.6[1]
Isox-Br-1 4-Bromo5-MethylA549 (Lung)6.3 ± 0.5[1]
Isox-Br-2 4-Bromo5-PhenylA549 (Lung)4.1 ± 0.3[1]

Table 1: Comparative in vitro anticancer activity (IC50) of selected halogenated 3-phenylisoxazoles.

Mechanism of Action: Induction of Apoptosis

Several studies have indicated that the anticancer activity of isoxazole derivatives is mediated through the induction of apoptosis, or programmed cell death.[2][3][4] These compounds can trigger the intrinsic apoptotic pathway, which involves the mitochondria.

Below is a diagram illustrating the proposed signaling pathway for isoxazole-induced apoptosis.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase Halogenated_3_Phenylisoxazole Halogenated_3_Phenylisoxazole Bcl2 Bcl-2 Halogenated_3_Phenylisoxazole->Bcl2 Inhibits Bax Bax Halogenated_3_Phenylisoxazole->Bax Activates Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway of isoxazole-induced apoptosis.

Agrochemicals: Development of Novel Herbicides

The structural features of halogenated 3-phenylisoxazoles have also been exploited in the development of new herbicides. The presence and type of halogen can influence the compound's uptake by plants, its mode of action, and its selectivity.

Comparative Herbicidal Activity

The pre-emergence herbicidal activity of various halogenated 3-phenylisoxazoles has been assessed against common weed species. The effective concentration required to cause 50% inhibition of weed growth (EC50) is a key performance indicator.

Compound IDHalogen SubstitutionTarget WeedEC50 (g/ha)Reference
Herbi-Cl-1 2,4-DichloroEchinochloa crus-galli (Barnyard grass)150[5]
Herbi-F-1 4-FluoroAmaranthus retroflexus (Redroot pigweed)120[5]
Herbi-Br-1 4-BromoChenopodium album (Lamb's quarters)180[5]

Table 2: Comparative pre-emergence herbicidal activity (EC50) of selected halogenated 3-phenylisoxazoles.

Materials Science: Building Blocks for Novel Polymers

The isoxazole ring is a thermally stable and rigid heterocyclic system, making it an attractive building block for the synthesis of high-performance polymers. Halogenated 3-phenylisoxazoles can be functionalized to create monomers for polymerization, leading to materials with unique thermal and optical properties.[6][7][8]

Synthesis of Polyisoxazoles

Polyisoxazoles can be synthesized via various polymerization techniques, including 1,3-dipolar cycloaddition of nitrile oxides with diynes. The halogen substituents on the phenyl ring can influence the reactivity of the monomers and the properties of the resulting polymers.[6]

Below is a generalized workflow for the synthesis of polymers containing halogenated 3-phenylisoxazole moieties.

polymer_synthesis_workflow Monomer_Synthesis Monomer Synthesis (Halogenated 3-phenylisoxazole derivative) Polymerization Polymerization (e.g., 1,3-dipolar cycloaddition) Monomer_Synthesis->Polymerization Purification Polymer Purification (Precipitation, Filtration) Polymerization->Purification Characterization Characterization (NMR, GPC, TGA, DSC) Purification->Characterization Polymer Polyisoxazole Characterization->Polymer

General workflow for polyisoxazole synthesis.

Experimental Protocols

Synthesis of a Representative Halogenated 3-Phenylisoxazole

Synthesis of 3-(4-chlorophenyl)-5-methylisoxazole:

This protocol describes a common method for the synthesis of 3-arylisoxazoles via the reaction of a chalcone with hydroxylamine hydrochloride.

Materials:

  • 4-Chlorochalcone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • A mixture of 4-chlorochalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol is prepared in a round-bottom flask.

  • An aqueous solution of sodium hydroxide (2 equivalents) is added dropwise to the mixture with stirring.

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is diluted with water and acidified with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 3-(4-chlorophenyl)-5-methylisoxazole.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[9][10][11]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Halogenated 3-phenylisoxazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are treated with these different concentrations of the compounds and incubated for 48-72 hours. Control wells receive medium with DMSO only.

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Pre-emergence Herbicidal Activity Assay

This protocol outlines a general procedure for evaluating the pre-emergence herbicidal activity of test compounds on weed seeds.[12][13][14]

Materials:

  • Seeds of target weed species (e.g., Echinochloa crus-galli)

  • Potting soil

  • Pots or trays

  • Halogenated 3-phenylisoxazole test compounds

  • Acetone or other suitable solvent

  • Wetting agent (e.g., Tween 20)

Procedure:

  • Soil Preparation: Pots or trays are filled with potting soil.

  • Compound Application: The test compounds are dissolved in a suitable solvent and mixed with water and a wetting agent to form a spray solution. The soil surface in each pot is sprayed evenly with the test solution at different application rates (g/ha). Control pots are sprayed with the solvent-water mixture without the test compound.

  • Seed Sowing: After the application, a known number of weed seeds are sown on the soil surface.

  • Incubation: The pots are placed in a greenhouse or growth chamber under controlled conditions of temperature, light, and humidity and are watered regularly.

  • Evaluation: After a period of 2-3 weeks, the herbicidal effect is evaluated by counting the number of germinated and surviving weeds and by visually assessing the phytotoxicity (e.g., stunting, chlorosis, necrosis) compared to the untreated control. The EC50 value is calculated from the dose-response data.

References

Safety Operating Guide

Proper Disposal of 4-Iodo-5-methyl-3-phenylisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 4-Iodo-5-methyl-3-phenylisoxazole must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe management and disposal of this halogenated organic compound.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS was not found in the public domain, general safety protocols for halogenated organic compounds should be strictly followed. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

PPE CategorySpecific Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment. Halogenated organic compounds require special handling and must be segregated from other chemical waste streams.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed waste container. This includes any contaminated items such as weighing paper, spatulas, or absorbent pads.

  • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.[1][2] Do not mix with non-halogenated organic solvents or aqueous waste streams.[1][3]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with the chemical should be collected in a separate, labeled container for solid hazardous waste.

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Avoid using abbreviations or chemical formulas.[2]

  • Keep waste containers tightly sealed when not in use and store them in a designated satellite accumulation area.[3]

  • Store containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

Step 3: Professional Disposal

  • Never dispose of this compound down the drain or in regular trash.[4]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Halogenated organic wastes are typically disposed of via controlled incineration at a regulated hazardous waste facility.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

Workflow for the Disposal of this compound A Identify Waste (Solid, Liquid, Contaminated Labware) B Segregate into Dedicated 'Halogenated Organic Waste' Containers A->B C Clearly Label Container with 'Hazardous Waste' and Chemical Name B->C D Store Securely in Satellite Accumulation Area C->D E Arrange for Professional Disposal (EHS or Licensed Contractor) D->E F Incineration at a Regulated Facility E->F

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for 4-Iodo-5-methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-Iodo-5-methyl-3-phenylisoxazole (CAS No. 31295-66-6). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from data on structurally similar chemicals and general best practices for handling halogenated organic compounds. All personnel must adhere to these guidelines to ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, related isoxazole and iodinated organic compounds suggest potential for skin, eye, and respiratory irritation. Some halogenated compounds are also associated with more severe health risks upon prolonged exposure. Therefore, a cautious approach to handling is mandatory. The recommended PPE is detailed below.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Equipment Specification Rationale
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1 certifiedProtects against splashes, dust, and potential projectiles. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProvides protection against incidental contact. For prolonged handling, consider double-gloving. Always inspect gloves before use and change them immediately if contaminated.[3][4]
Body Protection Laboratory CoatFlame-resistant, long-sleevedProtects skin and personal clothing from contamination. The lab coat should be fully buttoned.[2]
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.
Foot Protection Closed-toe ShoesChemical-resistant materialProtects feet from spills and falling objects.[3]
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Experimental Workflow:

All manipulations of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5] Use appropriate tools (spatulas, weighing paper) to handle the powder and avoid generating dust.[6]

Storage:

The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Supplier information suggests storage at 0-8°C.[7] The container must be tightly sealed to prevent degradation and contamination.

Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5]

Table 2: Waste Disposal Protocol

Waste Type Container Labeling Disposal Procedure
Solid Waste (e.g., contaminated gloves, weighing paper)Designated, sealed hazardous waste bag or container"Hazardous Waste - Halogenated Organic Solid" with the full chemical namePlace in a designated satellite accumulation area for hazardous waste pickup by certified personnel.
Unused or Waste Compound Original or compatible, sealed container"Hazardous Waste - this compound"Segregate from non-halogenated waste.[8][9] Follow your institution's hazardous waste disposal guidelines.
Contaminated Solvents Designated, sealed solvent waste container"Hazardous Waste - Halogenated Organic Solvents" with a list of all componentsCollect in a dedicated container for halogenated solvent waste.[10][11]
Emergency Procedures

In the event of an emergency, follow these procedures and consult your institution's emergency response plan.

Table 3: Emergency Response

Incident Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[12]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Spill Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with absorbent material, and collect it into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Visual Guidance

Diagram 1: PPE Selection Workflow

PPE_Selection_Workflow A Assess Task: Handling this compound B Is the compound a solid powder? A->B C Working in a fume hood? B->C Yes D Risk of splash or large quantity? C->D Yes G Add N95 Respirator C->G No E Required PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes D->E No F Add Face Shield D->F Yes F->E G->D

Caption: Workflow for selecting appropriate PPE.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of your institution's safety protocols and consultation with your safety officer. Always perform a risk assessment before beginning any new procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.